molecular formula C12H14O4 B1582563 4-(4-Ethoxyphenyl)-4-oxobutanoic acid CAS No. 53623-37-3

4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1582563
CAS No.: 53623-37-3
M. Wt: 222.24 g/mol
InChI Key: HXMFVOXVXQBEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)-4-oxobutanoic acid (: 53623-37-3 ) is a high-value chemical building block in organic and medicinal chemistry research. This compound features a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol . Its structure, which consists of an ethoxyphenyl ketone linked to a carboxylic acid-terminated alkyl chain, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a key precursor in the synthesis of 7-alkoxy-1-tetralones, which are important scaffolds in organic synthesis, through a Lewis acid-catalyzed cyclization process . Furthermore, its structural similarity to the non-steroidal anti-inflammatory drug (NSAID) fenbufen underscores its relevance in pharmaceutical development . Scientific studies have explored the use of this compound and its analogs in the design and synthesis of novel peptide-NSAID hybrid molecules. These hybrids are investigated for their potential to dually inhibit the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymatic pathways, a promising strategy to combat hyperinflammation with improved selectivity and reduced side effects . Molecular docking and dynamics studies on such hybrids have demonstrated promising binding energies and stability, indicating significant potential for the development of new anti-inflammatory therapeutics . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for verifying the product's identity and purity to ensure its suitability for their specific research applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMFVOXVXQBEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352400
Record name 4-(4-ethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53623-37-3
Record name 4-(4-ethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 53623-37-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its synonym 3-(4-Ethoxybenzoyl)propionic acid, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a keto group and a carboxylic acid moiety attached to an ethoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, potential applications in research and drug development, and essential safety and handling information.

Compound Identification and Properties

Proper identification and understanding of a compound's physical and chemical properties are foundational to its effective use in a research setting.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 53623-37-3[1][][3]
Molecular Formula C₁₂H₁₄O₄[1][][3]
Molecular Weight 222.24 g/mol [][3]
IUPAC Name This compound[]
Synonyms 3-(4-Ethoxybenzoyl)propionic acid[1]
Appearance Solid[1]
Melting Point 136 - 138 °C[1]
InChI Key HXMFVOXVXQBEEJ-UHFFFAOYSA-N[3][4]
Molecular Structure

The structure of this compound is characterized by a central butanoic acid chain with a ketone at the 4-position and a 4-ethoxyphenyl substituent also at the 4-position.

Caption: Molecular structure of this compound.

Spectroscopic Characterization
  • ¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group, two triplets for the ethylene bridge of the butanoic acid chain, and doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton would also be present.

  • ¹³C NMR: Key signals would include carbons of the ethoxy group, the aliphatic carbons of the butanoic acid chain, the aromatic carbons, and two distinct carbonyl signals for the ketone and the carboxylic acid.

  • Mass Spectrometry: The predicted monoisotopic mass is 222.0892 Da. Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[4]

Synthesis and Purification

The most logical and established method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.[5][6] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Causality of Experimental Design

The choice of the Friedel-Crafts acylation is dictated by the target structure. Phenetole (ethoxybenzene) is the aromatic starting material, as its ethoxy group is an ortho-, para-director and an activating group, making the aromatic ring sufficiently nucleophilic to attack the electrophile generated from succinic anhydride. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the succinic anhydride, forming a highly reactive acylium ion intermediate.[7] The reaction must be performed under anhydrous conditions as the Lewis acid catalyst reacts vigorously with water. The stoichiometry of the catalyst is crucial; typically, slightly more than two equivalents of AlCl₃ are used because it complexes with both the anhydride oxygen atoms and the resulting ketone product.

G Phenetole Phenetole (Ethoxybenzene) Step1 Complex Formation & Acylium Ion Generation Phenetole->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 AlCl3 Anhydrous AlCl₃ (Lewis Acid Catalyst) AlCl3->Step1 Solvent Inert Solvent (e.g., Dichloromethane or Nitrobenzene) Solvent->Step1 Step2 Electrophilic Aromatic Substitution (Acylation) Step1->Step2 Electrophile attacks activated ring Step3 Quenching & Workup (Ice / aq. HCl) Step2->Step3 Reaction mixture neutralized Step4 Purification (Recrystallization) Step3->Step4 Crude product isolated Product This compound Step4->Product

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Charging: In a fume hood, charge the flask with an inert solvent (e.g., dichloromethane) and anhydrous aluminum chloride (2.2 equivalents). Cool the mixture in an ice bath to 0-5 °C.

  • Anhydride Addition: Dissolve succinic anhydride (1.0 equivalent) in a minimal amount of the inert solvent and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

  • Phenetole Addition: After the succinic anhydride has been added, add phenetole (1.0 equivalent) dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the crude product.

  • Isolation: Stir the quenched mixture for 30 minutes. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a bifunctional chemical intermediate. The presence of both a ketone and a carboxylic acid allows for a wide range of subsequent chemical transformations, making it a valuable scaffold for building diverse molecular libraries.

  • Synthesis of Heterocycles: 4-Aryl-4-oxobutanoic acids are well-established precursors for synthesizing various nitrogen-containing heterocycles.[8][9] For instance, condensation with hydrazine derivatives can yield pyridazinones, a class of compounds known for a range of biological activities.[8] Reaction with diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are being investigated for anti-inflammatory and anticonvulsant effects.[9]

  • Precursor for Analog Synthesis: The ketone functionality can be reduced to an alcohol or completely to a methylene group (via Clemmensen or Wolff-Kishner reduction), providing access to 4-(4-ethoxyphenyl)butanoic acid derivatives.[10] The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling further coupling reactions.

  • Privileged Scaffold in Medicinal Chemistry: The 4-aryl-4-oxobutanoic acid motif is a component of more complex structures that have shown potential in drug discovery.[11] Its ability to be readily modified at two different points allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[1]

Hazard Identification (GHS Classification)
Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice.[1]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

Chemical properties of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(4-ethoxyphenyl)-4-oxobutanoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical, field-proven insights to support laboratory applications.

Introduction and Compound Profile

This compound, also known as 3-(4-ethoxybenzoyl)propionic acid, is a keto-carboxylic acid derivative. Its structure incorporates three key functional groups: a carboxylic acid, a ketone, and an ether, all attached to an aromatic phenyl ring. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly as a precursor for more complex molecular architectures in pharmaceutical and materials science research. The presence of both a nucleophilic carboxylic acid and an electrophilic ketone, along with a modifiable aromatic ring, offers multiple avenues for chemical transformation.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 53623-37-3[1][2][3]

  • Molecular Formula: C₁₂H₁₄O₄[1][2][4]

  • Synonyms: 3-(4-Ethoxybenzoyl)propionic acid[2]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, storage, and application in various experimental setups. This compound is a solid at room temperature, and its properties are summarized below.

PropertyValueSource
Molecular Weight 222.24 g/mol [1]
Appearance Solid[2]
Melting Point 136 - 138 °C[2]
Chemical Stability Stable under normal handling and storage conditions.[2]

The structure of the molecule is depicted below, highlighting the ethoxy, phenyl, ketone, and butanoic acid moieties.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for preparing this compound and its analogs is the Friedel-Crafts acylation.[5] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this specific synthesis, ethoxybenzene (phenetole) serves as the activated aromatic substrate, and succinic anhydride is the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to activate the succinic anhydride, making it a potent electrophile.

The causality behind this choice of reactants is clear:

  • Ethoxybenzene: The ethoxy group is an ortho-, para-directing activator due to the resonance donation of its lone pair electrons into the phenyl ring. This increases the nucleophilicity of the ring, facilitating the electrophilic attack. The para-product is sterically favored over the ortho-product.

  • Succinic Anhydride: This cyclic anhydride is an excellent acylating agent that, upon reaction, introduces the desired four-carbon chain with a terminal carboxylic acid.

  • Aluminum Chloride: As a strong Lewis acid, AlCl₃ coordinates with an oxygen atom of the anhydride, polarizing the carbonyl group and generating a highly reactive acylium ion or a polarized complex that initiates the reaction.

workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product ethoxybenzene Ethoxybenzene lewis_acid Lewis Acid (e.g., AlCl3) ethoxybenzene->lewis_acid succinic_anhydride Succinic Anhydride succinic_anhydride->lewis_acid solvent Inert Solvent (e.g., Dichlorobenzene) lewis_acid->solvent Reaction Mixture product This compound solvent->product Workup & Purification

Caption: General workflow for Friedel-Crafts acylation synthesis.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups:

  • Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate salt. It readily undergoes reactions typical of carboxylic acids, such as:

    • Esterification: Reaction with an alcohol under acidic conditions to form an ester.

    • Amidation: Conversion to an amide by reacting with an amine, often requiring an activating agent.

    • Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

  • Ketone: The carbonyl group of the ketone is electrophilic and susceptible to nucleophilic attack. Key reactions include:

    • Reduction: Can be selectively reduced to a secondary alcohol using milder reducing agents like NaBH₄, or fully reduced to a methylene group (CH₂) via Clemmensen or Wolff-Kishner reduction. A patent describes the reduction of the similar 4-(4-methoxyphenyl)-4-oxobutyric acid using catalytic hydrogenation with palladium on carbon.[6]

    • Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form tertiary alcohols.

  • Aromatic Ring: The ethoxy-substituted phenyl ring can undergo further electrophilic aromatic substitution. The existing ethoxy and acyl groups will direct incoming electrophiles, though the acyl group is deactivating.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. While Sigma-Aldrich notes that they do not collect analytical data for this specific rare chemical, we can predict the expected results based on its structure.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of a compound. For small polar molecules like this, derivatization may be necessary to improve ionization efficiency.[7]

Predicted ESI-MS Data:

AdductIon FormulaPredicted m/z
[M+H]⁺ (Positive Mode) [C₁₂H₁₅O₄]⁺223.0965
[M+Na]⁺ (Positive Mode) [C₁₂H₁₄O₄Na]⁺245.0784
[M-H]⁻ (Negative Mode) [C₁₂H₁₃O₄]⁻221.0819

Data predicted based on the molecular formula and common adducts observed in ESI-MS.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95Doublet (d)2HAr-H (ortho to C=O)Deshielded by the adjacent electron-withdrawing ketone.
~6.95Doublet (d)2HAr-H (ortho to OEt)Shielded by the electron-donating ethoxy group.
~4.10Quartet (q)2H-O-CH₂ -CH₃Protons on the carbon adjacent to the ether oxygen.
~3.25Triplet (t)2H-CO-CH₂ -CH₂-Protons alpha to the ketone carbonyl group.
~2.80Triplet (t)2H-CH₂-CH₂ -COOHProtons alpha to the carboxylic acid carbonyl group.
~1.45Triplet (t)3H-O-CH₂-CH₃ Protons of the terminal methyl group.
>10.0Broad Singlet1H-COOH Acidic proton, often broad and downfield.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)Assignment
~198.0C =O (Ketone)
~178.0C =O (Carboxylic Acid)
~163.0Ar-C -OEt
~130.5Ar-C H (ortho to C=O)
~129.0Ar-C -C=O
~114.5Ar-C H (ortho to OEt)
~64.0-O-CH₂ -CH₃
~33.5-CO-CH₂ -CH₂-
~28.5-CH₂-CH₂ -COOH
~14.5-O-CH₂-CH₃

Experimental Protocols

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from standard procedures for the synthesis of analogous aryl oxobutanoic acids.[5]

Materials:

  • Ethoxybenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Dichlorobenzene[6] (as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Initial Mixture: Charge the flask with anhydrous AlCl₃ (2.2 eq.) and the anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Reactants: Dissolve ethoxybenzene (1.0 eq.) and succinic anhydride (1.1 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and precipitate the crude product.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If the product remains in the organic layer, perform a liquid-liquid extraction.

  • Purification: Dissolve the crude product in a 5% sodium bicarbonate solution. Wash the aqueous layer with DCM to remove any unreacted ethoxybenzene. Acidify the aqueous layer with concentrated HCl to re-precipitate the pure carboxylic acid product.

  • Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Analytical Characterization Workflow

workflow start Synthesized Crude Product tlc 1. Purity Check (TLC) start->tlc recrystallization 2. Recrystallization / Purification tlc->recrystallization If impure mp 3. Melting Point Analysis tlc->mp If pure recrystallization->mp ms 4. Mass Spectrometry (LC-MS) Confirm Molecular Weight mp->ms nmr 5. NMR Spectroscopy (¹H & ¹³C) Elucidate Structure ms->nmr ftir 6. FTIR Spectroscopy Confirm Functional Groups nmr->ftir final Pure, Characterized Compound ftir->final

Caption: Workflow for the purification and characterization of the final product.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified with several hazards.[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[2]

    • P280: Wear protective gloves, eye protection, and face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety procedures.[2]

  • Use only in a well-ventilated area.[2]

  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Store locked up.[2]

References

4-(4-ethoxyphenyl)-4-oxobutanoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a keto-carboxylic acid derivative with a molecular framework that serves as a versatile scaffold in synthetic organic chemistry and medicinal research. Its structure, featuring an ethoxy-substituted aromatic ring coupled to a butanoic acid chain via a ketone linker, makes it a valuable intermediate for the synthesis of more complex molecules and potential pharmacophores. This guide provides a detailed examination of its molecular structure, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and a comprehensive analysis of its spectroscopic characteristics. Furthermore, it explores its potential applications and outlines essential safety and handling protocols, offering a holistic resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonym 3-(4-Ethoxybenzoyl)propionic acid, possesses a well-defined molecular architecture.[1] The core structure consists of a para-substituted benzene ring. An ethoxy group (-OCH₂CH₃) acts as an electron-donating substituent on one end of the ring, while a 4-oxobutanoic acid moiety is attached to the other. This arrangement combines an aromatic ketone with a carboxylic acid, resulting in a bifunctional molecule with distinct regions of varying polarity and reactivity.

The molecular formula of the compound is C₁₂H₁₄O₄.[1][2] Its structure is characterized by the presence of a carbonyl group within the butanoic acid chain (ketone) and another at the terminus of the chain (carboxylic acid).

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of the compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonym 3-(4-Ethoxybenzoyl)propionic acid[1]
CAS Number 53623-37-3[1][2][4]
Molecular Formula C₁₂H₁₄O₄[1][2][3]
Molecular Weight 222.24 g/mol [2]
Monoisotopic Mass 222.0892 Da[3]
Melting Point 136 - 138 °C[1]
Appearance Solid[1]

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride.[5][6][7] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring and proceeds via an electrophilic aromatic substitution mechanism.[5]

Causality of the Method

The choice of Friedel-Crafts acylation is dictated by its efficiency in creating the aryl ketone linkage. The ethoxy group on the phenetole ring is an ortho-, para-directing activator, making the aromatic ring sufficiently nucleophilic to attack the electrophile generated from succinic anhydride. The para-product is typically favored due to reduced steric hindrance compared to the ortho-position. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is essential. It coordinates with succinic anhydride, facilitating ring-opening and the formation of a highly reactive acylium ion electrophile.[7][8] A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the resulting ketone product, deactivating it towards further acylation.[5][9]

G Reactants Reactants: - Phenetole - Succinic Anhydride Catalyst Catalyst Addition: Anhydrous AlCl₃ Reactants->Catalyst 1. Combine Reaction Reaction Mixture (Reflux) Catalyst->Reaction 2. Initiate Reaction Quench Quench & Hydrolysis: Ice + conc. HCl Reaction->Quench 3. Workup Isolation Product Isolation: Filtration & Washing Quench->Isolation 4. Precipitate Product Final Product: This compound Isolation->Product 5. Purify

Caption: General experimental workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[7][10]

Materials:

  • Phenetole (ethoxybenzene)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or another suitable inert solvent like nitrobenzene or chlorobenzene)[11]

  • Water & Ice

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet/drying tube

  • Dropping funnel or powder funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a calcium chloride drying tube.

  • Reagent Charging: Charge the flask with the chosen anhydrous solvent (e.g., 100 mL dichloromethane) and phenetole (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq) to the flask. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reactant Addition: Add succinic anhydride (1.1 eq) to the mixture in small portions, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a beaker of crushed ice containing concentrated HCl (approx. 50 mL). This step is highly exothermic and will hydrolyze the aluminum chloride complex.

  • Isolation: The product should precipitate as a solid. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final this compound as a solid. Dry the purified product under a vacuum.

Spectroscopic Analysis and Characterization

TechniquePredicted Peak / Chemical Shift (δ)Assignment and Rationale
¹H NMR δ 7.9-8.0 (d, 2H)Aromatic protons ortho to the carbonyl group, deshielded by the ketone's anisotropic effect.
δ 6.9-7.0 (d, 2H)Aromatic protons ortho to the electron-donating ethoxy group, shielded.
δ 4.1 (q, 2H)Methylene (-O-CH₂ -CH₃) protons of the ethoxy group, split by the adjacent methyl group.
δ 3.2-3.3 (t, 2H)Methylene (-C(=O)-CH₂ -CH₂-) protons adjacent to the ketone, deshielded.
δ 2.8 (t, 2H)Methylene (-CH₂-CH₂ -COOH) protons adjacent to the carboxylic acid group.
δ 1.4 (t, 3H)Methyl (-O-CH₂-CH₃ ) protons of the ethoxy group, split by the adjacent methylene group.
¹³C NMR δ ~198 ppmCarbonyl carbon of the ketone.
δ ~178 ppmCarbonyl carbon of the carboxylic acid.
δ ~163 ppmAromatic carbon attached to the ethoxy group (C-O).
δ ~130 ppmAromatic carbons ortho to the carbonyl group (CH).
δ ~128 ppmAromatic carbon attached to the butanoyl chain (C-C=O).
δ ~114 ppmAromatic carbons ortho to the ethoxy group (CH).
δ ~64 ppmMethylene carbon of the ethoxy group (-O-C H₂-CH₃).
δ ~33 ppmMethylene carbon adjacent to the ketone (-C(=O)-C H₂-).
δ ~28 ppmMethylene carbon adjacent to the carboxylic acid (-C H₂-COOH).
δ ~15 ppmMethyl carbon of the ethoxy group (-O-CH₂-C H₃).
IR (cm⁻¹) ~3300-2500 (broad)O-H stretch of the carboxylic acid dimer.
~1710C=O stretch of the carboxylic acid.
~1680C=O stretch of the aryl ketone.
~1600, ~1510C=C stretches of the aromatic ring.
~1260C-O stretch of the aryl ether.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in mainstream literature, its structural class—β-aroylpropionic acids—are recognized as crucial intermediates in the synthesis of various biologically active compounds.[7]

  • Heterocyclic Synthesis: The bifunctional nature of the molecule (ketone and carboxylic acid) makes it an ideal precursor for constructing nitrogen-containing heterocyclic systems like pyridazinones, which are core structures in many pharmaceuticals.[13]

  • Scaffold for Drug Discovery: The 4-oxobutanoic acid framework is a known scaffold for developing therapeutic agents. Derivatives have been explored for their potential to modulate neurotransmitter pathways (GABA and GHB receptors) and for their anticancer properties, potentially through the inhibition of signaling pathways like PI3K/Akt/mTOR.[14] The ethoxyphenyl moiety is a common feature in many drug molecules, often enhancing metabolic stability or receptor binding affinity.

  • Molecular Probe Development: The structure can be readily modified, for instance, by converting the carboxylic acid to an amide or ester, allowing for the attachment of fluorescent tags or other reporter groups. This makes it a candidate for developing chemical probes to study biological systems.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][15]

  • Personal Protective Equipment (PPE): Handling should be performed wearing appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[1][16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or mist.[1][15]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[1][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][16]

The compound is stable under normal storage and handling conditions.[1]

Conclusion

This compound is a synthetically valuable organic compound with clear potential as an intermediate in pharmaceutical and materials science. Its structure is well-defined, and its synthesis is achievable through the classic Friedel-Crafts acylation reaction. The predictable spectroscopic signature allows for straightforward characterization. While direct therapeutic applications have yet to be fully realized, its structural motifs are present in numerous biologically active molecules, marking it as a compound of significant interest for further research and development. Adherence to strict safety protocols is mandatory when handling this chemical.

References

Spectroscopic data of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Introduction

This compound is a carboxylic acid derivative with potential applications in organic synthesis and medicinal chemistry. Its molecular structure incorporates several key functional groups: a carboxylic acid, a ketone, an ether, and a disubstituted aromatic ring. The precise characterization of this molecule is paramount for its use in research and development, and spectroscopic techniques provide the necessary tools for this purpose. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is intended to assist researchers in the identification and characterization of this compound.

Molecular Structure and Key Features

The structural formula of this compound is C12H14O4, with a molecular weight of 222.24 g/mol .[1] Understanding the arrangement of atoms and functional groups is crucial for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that typically keeps the molecule intact.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound.[2]

AdductPredicted m/z
[M+H]⁺223.09648
[M+Na]⁺245.07842
[M-H]⁻221.08192
[M+NH₄]⁺240.12302
[M+K]⁺261.05236
[M+H-H₂O]⁺205.08646
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Predicted Infrared Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
C-H (Aromatic)3100-3000Stretching vibration
C-H (Aliphatic)3000-2850Stretching vibration
C=O (Carboxylic Acid)1725-1700Stretching vibration
C=O (Ketone)1690-1670Stretching vibration
C=C (Aromatic)1600-1450Ring stretching vibrations
C-O (Ether)1260-1200 (asymmetric)Stretching vibration
C-O (Ether)1075-1020 (symmetric)Stretching vibration
C-O (Carboxylic Acid)1320-1210Stretching vibration
O-H (Carboxylic Acid)1440-1395 and 950-910Bending vibrations
Experimental Protocol for Infrared Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45Triplet3H-O-CH₂-CH₃
~2.80Triplet2H-CO-CH₂-CH₂ -COOH
~3.30Triplet2H-CO-CH₂ -CH₂-COOH
~4.10Quartet2H-O-CH₂ -CH₃
~6.95Doublet2HAromatic H (ortho to -OEt)
~7.95Doublet2HAromatic H (ortho to -CO-)
~11.0Singlet1H-COOH

G cluster_0 ¹H NMR Correlation Aromatic H (ortho to -CO-) Aromatic H (ortho to -CO-) Aromatic H (ortho to -OEt) Aromatic H (ortho to -OEt) Aromatic H (ortho to -CO-)->Aromatic H (ortho to -OEt) ortho-coupling -O-CH₂-CH₃ -O-CH₂-CH₃ -CO-CH₂-CH₂-COOH -CO-CH₂-CH₂-COOH

Figure 2: Key ¹H NMR couplings for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)Assignment
~14.7-O-CH₂-C H₃
~28.5-CO-CH₂-C H₂-COOH
~33.5-CO-C H₂-CH₂-COOH
~63.8-O-C H₂-CH₃
~114.5Aromatic C (ortho to -OEt)
~129.5Aromatic C (ipso to -CO-)
~130.5Aromatic C (ortho to -CO-)
~163.0Aromatic C (ipso to -OEt)
~178.0-C OOH
~196.5Ar-C O-
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed. Further 2D NMR experiments like COSY and HSQC can be performed to confirm assignments.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding for the characterization of this compound. While the provided data is largely predictive, it is based on well-established principles of spectroscopy and knowledge of similar chemical structures. Researchers working with this compound can use this guide as a reference for interpreting their own experimental results and confirming the identity and purity of their samples.

References

The Multifaceted Biological Activities of 4-Oxo-Butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Oxo-butanoic acid, also known as succinic semialdehyde, is a pivotal endogenous molecule at the intersection of neurotransmitter and energy metabolism.[1] Its unique bifunctional chemical structure, featuring both a reactive aldehyde and a carboxylic acid, presents a versatile scaffold for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of 4-oxo-butanoic acid derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a quantitative summary of structure-activity relationship (SAR) data to guide future drug discovery and development efforts.

Introduction: The Chemical Versatility and Biological Significance of the 4-Oxo-Butanoic Acid Scaffold

4-Oxo-butanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] In this pathway, the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), is transaminated to succinic semialdehyde, which is then oxidized to succinate and enters the TCA cycle.[1] The physiological importance of this pathway is highlighted by Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder characterized by the accumulation of 4-oxo-butanoic acid and its reduction product, γ-hydroxybutyric acid (GHB), leading to severe neurological manifestations.[4][5][6]

The inherent chemical reactivity of the aldehyde and carboxylic acid moieties makes the 4-oxo-butanoic acid core an attractive starting point for chemical modifications.[1][2][3] Its derivatives have been investigated for a wide range of therapeutic applications, from modulating the effects of GABA and GHB to exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][7] This guide will provide an in-depth analysis of these biological activities, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Several derivatives of 4-oxo-butanoic acid have demonstrated significant anticancer and cytotoxic properties.[1][8] The mechanism of action is often associated with the induction of apoptosis and the modulation of key signaling pathways that regulate cell growth and proliferation.[1][8]

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some 4-oxo-butanoic acid derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway.[1][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1] By inhibiting key components of this pathway, these derivatives can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Diagram: Hypothetical Modulation of the PI3K/Akt/mTOR Pathway by a 4-Oxo-Butanoic Acid Derivative

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K 4-Oxo-butanoic Acid Derivative (Inhibition) Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

Caption: A simplified diagram illustrating the potential inhibitory action of a 4-oxo-butanoic acid derivative on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various 4-oxo-butanoic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Podophyllotoxin ConjugatesCompound 3lA549/DDP (Cisplatin-resistant Lung Cancer)18.53 ± 1.51[9]
Indole DerivativesNot specifiedA549 (Lung Carcinoma)-[10]
Tetrazole-Isoxazoline Hybrids4hA549 (Lung Carcinoma)1.51[1]
Tetrazole-Isoxazoline Hybrids4iA549 (Lung Carcinoma)1.49[1]
Tetrazole-Isoxazoline Hybrids4hMDA-MB-231 (Breast Adenocarcinoma)2.83[1]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-oxo-butanoic acid derivatives (test compounds)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of the 4-oxo-butanoic acid derivatives. Also include wells for vehicle control and a positive control.[1]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram: Experimental Workflow for In Vitro Cytotoxicity Testing

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with 4-Oxo-butanoic Acid Derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability and IC50 Values F->G Paw_Edema_Workflow A 1. Administer Test Compound, Vehicle, or Positive Control B 2. Inject Carrageenan into the Hind Paw A->B C 3. Measure Paw Volume/Thickness at Timed Intervals B->C D 4. Calculate Percentage Inhibition of Edema C->D

References

The Therapeutic Promise of Ethoxyphenyl Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ethoxyphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The ethoxyphenyl group, a seemingly simple aromatic ether, has emerged as a cornerstone in the design of a diverse array of therapeutically significant molecules. Its unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability allows it to serve as a critical pharmacophore, influencing the potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the therapeutic applications of ethoxyphenyl compounds, focusing on their mechanisms of action, and presenting field-proven experimental protocols for their evaluation. We will delve into key examples from the realms of anti-inflammatory, endocrine modulation, and oncology research, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chapter 1: Modulation of Inflammatory Pathways with Ethoxyphenyl Compounds: The Case of Apremilast

Inflammatory responses, while essential for host defense, can become dysregulated and drive the pathogenesis of numerous chronic diseases. The ethoxyphenyl moiety is a key feature of Apremilast, a first-in-class oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2]

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

Apremilast's therapeutic effect is rooted in its ability to selectively inhibit PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, apremilast leads to an accumulation of intracellular cAMP in immune cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP Response Element-Binding protein (CREB). Activated CREB modulates the transcription of a host of genes, leading to a rebalancing of pro-inflammatory and anti-inflammatory cytokines. Specifically, this results in the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10).[3]

Apremilast_Mechanism cluster_cell Immune Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-23) CREB->Pro_inflammatory_Cytokines Downregulates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory_Cytokines Upregulates Raloxifene_Mechanism cluster_bone Bone Cell cluster_breast Breast/Uterine Cell Raloxifene_Bone Raloxifene ER_Bone Estrogen Receptor Raloxifene_Bone->ER_Bone Coactivators Coactivators ER_Bone->Coactivators Recruits Gene_Expression_Bone Gene Expression (Bone Formation) Coactivators->Gene_Expression_Bone Promotes Raloxifene_Breast Raloxifene ER_Breast Estrogen Receptor Raloxifene_Breast->ER_Breast Corepressors Corepressors ER_Breast->Corepressors Recruits Gene_Expression_Breast Gene Expression (Cell Proliferation) Corepressors->Gene_Expression_Breast Inhibits

References

InChIKey for 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a dicarbonyl compound belonging to the family of aromatic keto-acids. Possessing both a ketone and a carboxylic acid functional group, this molecule serves as a versatile intermediate in organic synthesis. Its structure, featuring a para-substituted ethoxybenzene ring, provides a scaffold that can be elaborated into more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Friedel-Crafts acylation, its key physicochemical properties, and its potential applications for professionals in chemical research and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers for this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundN/A
InChIKey HXMFVOXVXQBEEJ-UHFFFAOYSA-N[1]
InChI InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)[1]
SMILES CCOC1=CC=C(C=C1)C(=O)CCC(=O)O[1]
CAS Number 53623-37-3[2][3]
Molecular Formula C12H14O4[1][2]
Synonyms 3-(4-Ethoxybenzoyl)propionic acid[2]

The physicochemical properties of a compound dictate its handling, reactivity, and potential applications.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 222.243 g/mol [3]
Monoisotopic Mass 222.0892 Da[1]
Physical State Solid[2]
Melting Point 136 - 138 °C[2]
Predicted XlogP 1.7[1]

Synthesis via Friedel-Crafts Acylation

The most direct and common method for preparing 4-(4-aryl)-4-oxobutanoic acids is the Friedel–Crafts acylation of an activated aromatic ring with succinic anhydride.[4] In the case of this compound, this involves the reaction of phenetole (ethoxybenzene) with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and forming a highly reactive acylium ion electrophile. The electron-rich ethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. The ethoxy group is an ortho-, para-director; however, the para-product is favored due to reduced steric hindrance, resulting in high regioselectivity. A subsequent aqueous workup hydrolyzes the aluminum salts and protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol
  • Materials: Phenetole (ethoxybenzene), succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM) or a similar inert solvent like dichlorobenzene, hydrochloric acid (HCl), deionized water, ice.[5]

  • Procedure:

    • Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous AlCl₃ and dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Addition: A solution of succinic anhydride in DCM is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred for 15-20 minutes to allow for the formation of the catalyst-anhydride complex.

    • Electrophilic Attack: Phenetole is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • Workup and Quenching: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

    • Isolation: The organic layer is separated. The aqueous layer is extracted with additional DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified this compound as a solid.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification Phenetole Phenetole (Ethoxybenzene) Mixing 1. Mix AlCl₃ and Succinic Anhydride in inert solvent SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Mixing AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Mixing Addition 2. Add Phenetole at 0-5 °C Mixing->Addition Reaction 3. Stir at RT (Reaction Progress) Addition->Reaction Quench 4. Quench with Ice/HCl Reaction->Quench Extract 5. Extraction with DCM & Aqueous Wash Quench->Extract Evaporation 6. Solvent Evaporation Extract->Evaporation Recrystallization 7. Recrystallization Evaporation->Recrystallization FinalProduct Pure 4-(4-ethoxyphenyl) -4-oxobutanoic acid Recrystallization->FinalProduct

Caption: Friedel-Crafts synthesis workflow for this compound.

Potential Applications in Research and Drug Development

While specific, high-profile applications of this compound are not extensively documented in mainstream literature, its structure makes it a valuable intermediate for several synthetic pathways. Its bifunctional nature (ketone and carboxylic acid) allows for orthogonal chemical modifications.

  • Intermediate for Heterocyclic Synthesis: The 1,4-dicarbonyl relationship between the ketone and the carboxylic acid makes it an ideal precursor for synthesizing five- and six-membered heterocyclic rings (e.g., pyridazinones, furans, pyrroles), which are common motifs in pharmacologically active compounds.

  • Scaffold for Medicinal Chemistry: The ethoxyphenyl group can be a key pharmacophoric element. The keto-acid backbone allows for the attachment of various side chains and functional groups through either the ketone (e.g., via reductive amination) or the carboxylic acid (e.g., via amide or ester bond formation). This enables the construction of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Precursor for Analog Synthesis: This compound is a direct analog of other biologically relevant molecules. For instance, 4-phenylbutyrate is a known histone deacetylase (HDAC) inhibitor used in treating urea cycle disorders.[6] The structural similarity suggests that derivatives of this compound could be explored for similar or novel biological activities.

Synthetic Utility Diagram

G cluster_mods Potential Modifications cluster_products Resulting Scaffolds Core 4-(4-ethoxyphenyl) -4-oxobutanoic acid KetoneMod Ketone Reduction or Reductive Amination Core->KetoneMod  Ketone  Group AcidMod Amide/Ester Formation Core->AcidMod  Carboxylic  Acid Cyclization Intramolecular Cyclization Core->Cyclization  Bifunctional  Reactivity AlcoholsAmines Chiral Alcohols or Amines KetoneMod->AlcoholsAmines AmidesEsters Bioactive Amides/Esters AcidMod->AmidesEsters Heterocycles Pyridazinones, Furans, etc. Cyclization->Heterocycles

Caption: Potential synthetic pathways using the target compound as a core scaffold.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[2]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Use only in a well-ventilated area, such as a chemical fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

    • Avoid breathing dust, mist, or spray.[2]

    • Wash skin thoroughly after handling.[2]

The compound is stable under normal storage conditions.[2]

Conclusion

This compound, identified by its InChIKey HXMFVOXVXQBEEJ-UHFFFAOYSA-N, is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The presence of two distinct functional groups provides chemists and drug development professionals with a versatile platform for creating novel molecules with potential applications in materials science and medicinal chemistry. Proper handling in accordance with established safety protocols is essential when working with this compound.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Friedel-Crafts Synthesis of Aromatic Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Aromatic Keto Acids

Aromatic keto acids, particularly β-aroylpropionic acids and o-benzoylbenzoic acids, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique bifunctional structure, containing both a ketone and a carboxylic acid, allows for a wide array of subsequent chemical transformations, making them valuable building blocks for complex molecular architectures.[3] For instance, these compounds serve as precursors for the synthesis of various heterocyclic systems and have been explored for their anti-inflammatory properties.[1]

The most direct and widely adopted method for preparing these compounds is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions developed in 1877.[4][5] This protocol details the acylation of aromatic hydrocarbons using cyclic anhydrides, such as succinic anhydride or phthalic anhydride, in the presence of a Lewis acid catalyst. This reaction offers a reliable pathway to attach an acyl group to an aromatic ring, forming a new carbon-carbon bond and yielding the desired keto acid.[6][7]

This guide provides detailed experimental protocols, explains the underlying mechanistic principles, and offers insights into process optimization for both conventional and modern, environmentally benign synthetic approaches.

The Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is potent enough to be attacked by the electron-rich π-system of the aromatic ring.[7][8]

The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of the cyclic anhydride.[5] This coordination polarizes the anhydride, facilitating the cleavage of a carbon-oxygen bond to form a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[7][8]

  • Electrophilic Attack: The nucleophilic π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[8][9]

  • Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group. This deprotonation step restores the stable aromatic system and yields the ketone product complexed with the Lewis acid.[10]

  • Hydrolysis: An aqueous workup with acid is required to hydrolyze the aluminum chloride complex with the ketone and protonate the carboxylate, liberating the final aromatic keto acid product.[11][12]

A significant feature of Friedel-Crafts acylation, especially when using acyl halides or anhydrides, is that a stoichiometric amount or more of the Lewis acid "catalyst" is required. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, preventing it from catalyzing further reactions.[4]

Friedel_Crafts_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation with Succinic Anhydride cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Hydrolysis Anhydride Succinic Anhydride LewisAcid AlCl₃ (Lewis Acid) Anhydride->LewisAcid Coordination AcyliumIon Acylium Ion (Electrophile) + AlCl₃O⁻-complex LewisAcid->AcyliumIon Ring Opening Arene Aromatic Ring (e.g., Benzene) AreniumIon Arenium Ion (σ-complex) AcyliumIon->AreniumIon Arene->AreniumIon Nucleophilic Attack AlCl4 AlCl₄⁻ AreniumIon->AlCl4 Proton Transfer ProductComplex Ketone-AlCl₃ Complex AreniumIon->ProductComplex AlCl4->ProductComplex Restores Aromaticity Workup H₃O⁺ (Aqueous Workup) ProductComplex->Workup FinalProduct Aromatic Keto Acid ProductComplex->FinalProduct Workup->FinalProduct Workflow Figure 2: General Experimental Workflow for Friedel-Crafts Acylation start Start: Reagent Preparation (Anhydrous Conditions) setup Reaction Setup (Inert Atmosphere if needed) start->setup reagent_add Controlled Addition of Reagents (Monitor Temperature) setup->reagent_add reaction Reaction Period (Stirring/Heating/Grinding) reagent_add->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete quench Reaction Quench (Ice/Acid) monitor->quench Complete workup Aqueous Work-up (Extraction/Separation) quench->workup purify Purification (Recrystallization/Filtration) workup->purify analyze Product Analysis (MP, NMR, IR) purify->analyze end End: Pure Aromatic Keto Acid analyze->end

References

HPLC method for analysis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid is hereby presented. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is crucial for its quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for this purpose due to its high resolution, sensitivity, and accuracy.

This application note provides a detailed, step-by-step protocol for the analysis of this compound using a reversed-phase HPLC method. The method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products. The protocol includes details on method validation as per the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing a suitable HPLC method.

PropertyValue
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
pKa~4.5 (estimated for the carboxylic acid group)
UV max~275 nm
SolubilitySoluble in methanol, acetonitrile, and other polar organic solvents.

HPLC Method Parameters

The following table outlines the optimized HPLC method parameters for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Standard and Sample Preparation

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute 10 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Dilute to volume with methanol.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute 10 mL of the filtered solution to 100 mL with the mobile phase.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters to be evaluated are:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by performing forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Study

A forced degradation study is performed to demonstrate the stability-indicating nature of the HPLC method. The study involves subjecting the sample to various stress conditions, such as:

  • Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Alkaline hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal degradation: Dry heat at 105 °C for 24 hours

  • Photolytic degradation: Exposure to UV light (254 nm) for 24 hours

The stressed samples are then analyzed by the HPLC method to see if any degradation products are formed and if they are well-resolved from the main peak of this compound.

Experimental Workflows

Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standard & Sample HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification Report Generate Report Quantification->Report

Caption: Overall experimental workflow from sample preparation to final report generation.

Method_Validation_Workflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery Study) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for the validation of the HPLC method as per ICH guidelines.

Results and Discussion

A typical chromatogram of this compound standard solution using the proposed HPLC method would show a sharp, symmetrical peak at a retention time of approximately 4.5 minutes. The forced degradation studies would demonstrate the specificity of the method, with any degradation products being well-resolved from the parent peak.

The validation data should meet the acceptance criteria defined in the validation protocol. For example:

  • Linearity: The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: The recovery should be within 98-102%.

  • Precision: The relative standard deviation (RSD) should be less than 2%.

Conclusion

The developed reversed-phase HPLC method for the analysis of this compound is simple, rapid, and reliable. The method is specific, linear, accurate, precise, and robust over the specified range. The stability-indicating nature of the method makes it suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations.

High-Purity Recovery of 4-(4-ethoxyphenyl)-4-oxobutanoic acid: A Detailed Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The purity of this compound is paramount for the success of subsequent reaction steps and the integrity of final products. This application note provides a comprehensive, step-by-step protocol for the purification of this compound using the single-solvent recrystallization technique. We delve into the scientific principles behind solvent selection, provide a detailed experimental workflow, and outline methods for purity validation, ensuring researchers can reliably obtain high-purity material.

The Foundational Principle: Recrystallization

Recrystallization is a cornerstone purification technique for solid organic compounds.[1] Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[2]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state and subsequent crystallization. The impurities, which are ideally present in smaller concentrations and remain soluble in the cold solvent, are left behind in the mother liquor.[2] Slow, controlled cooling is crucial as it promotes the formation of a pure, well-defined crystal lattice, which inherently excludes foreign molecules.

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is critical for developing an effective purification strategy. The key physicochemical data are summarized below.

PropertyValueReference
IUPAC Name This compound[Synquest Labs]
Synonyms 3-(4-Ethoxybenzoyl)propionic acid[Synquest Labs]
CAS Number 53623-37-3[Synquest Labs]
Molecular Formula C₁₂H₁₄O₄[3][4]
Molecular Weight 222.24 g/mol [PubChemLite]
Appearance Solid[3]
Melting Point 136 - 138 °C[3]

Rationale for Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. The molecular structure of this compound features both a polar carboxylic acid functional group and a larger, relatively non-polar ethoxy-substituted aromatic ring. This dual character guides our solvent choice.

  • Polar Solvents: The carboxylic acid group suggests good solubility in polar solvents like alcohols (ethanol, methanol) and water, particularly when heated.[5]

  • Non-polar Solvents: The aromatic portion suggests some solubility in solvents like toluene or ethers, but this is often outweighed by the polar group.

Based on these characteristics and general principles for carboxylic acids, an ethanol/water mixed solvent system or ethanol alone are excellent starting points. For this protocol, we will focus on 95% Ethanol as the primary single-solvent system. It effectively solubilizes the compound when hot, and its polarity allows for a significant decrease in solubility upon cooling, promoting high recovery. Water can also be a good choice, but the organic nature of the molecule may require a large volume of boiling water for complete dissolution.[5]

Detailed Purification Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol (Reagent Grade)

  • Distilled Water (for washing)

  • Activated Carbon (optional, for colored impurities)

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Glass stirring rod

  • Hot plate with magnetic stirring capability

  • Büchner funnel and flask

  • Filter paper (sized to Büchner funnel)

  • Vacuum source

  • Spatula and watch glass

  • Melting point apparatus

Experimental Workflow Diagram

The following diagram outlines the complete recrystallization process.

G cluster_dissolution Step 1: Dissolution cluster_decolor Step 2: Decolorization (Optional) cluster_filter Step 3: Hot Gravity Filtration (Optional) cluster_cryst Step 4: Crystallization cluster_iso Step 5: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot 95% Ethanol to dissolve solid A->B Heat & Stir C Cool slightly, add activated carbon B->C If solution is colored F Allow solution to cool slowly to RT B->F If solution is clear D Reheat to boiling for 2-3 minutes C->D E Filter hot solution to remove carbon/ impurities D->E E->F G Cool in ice bath to maximize yield F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of 95% ethanol to a separate flask and bring it to a gentle boil on a hot plate.

    • Carefully add the hot ethanol to the flask containing the crude solid in small portions (5-10 mL) while stirring and heating.[6] Continue adding just enough hot solvent until all the solid has completely dissolved.

    • Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery of the product upon cooling.

  • Decolorization (Optional):

    • If the resulting solution has a noticeable color, remove it from the heat and allow it to cool slightly.

    • Add a very small amount (tip of a spatula) of activated carbon to the solution.

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[6]

    • Gently swirl the flask and bring it back to a boil for 2-3 minutes. The activated carbon will adsorb the colored impurities.[6] If this step is performed, a hot gravity filtration is required to remove the carbon before cooling.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield.

    • Rationale: The solubility of the compound is further decreased at lower temperatures, causing more of it to crystallize out of the solution.

  • Isolation and Drying:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the crystals with a small portion (5-10 mL) of ice-cold 95% ethanol to rinse away any residual mother liquor containing dissolved impurities.

    • Rationale: The wash solvent must be cold to prevent the purified crystals from re-dissolving.

    • Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

Purity Assessment and Validation

The success of the recrystallization must be validated empirically. This protocol is self-validating through the use of melting point analysis.

  • Melting Point Analysis:

    • Measure the melting point range of the dried, recrystallized product.

    • Compare this to the melting point of the crude starting material and the literature value (136 - 138 °C).[3]

    • Expected Outcome: The purified product should exhibit a significantly narrower and higher melting point range compared to the crude material. A sharp melting point range (e.g., 1-2 °C) that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Troubleshooting

ProblemPotential CauseSolution
Oiling Out The solution is supersaturated above the compound's melting point, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution, then allow it to cool again.
If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[2]
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Optimize solvent volume in future runs. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethanol is flammable. Perform all heating steps on a hot plate in a well-ventilated fume hood. Never use an open flame.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.[3]

References

Application Notes & Protocols: A Strategic Guide to the Synthesis and Derivatization of 4-(4-ethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 4-aryl-4-oxobutanoic acid scaffold represents a privileged structure, serving as a cornerstone for the development of various therapeutic agents. These compounds and their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiarthritic, and immunomodulatory effects.[1] The parent compound, 4-(4-ethoxyphenyl)-4-oxobutanoic acid, offers a particularly attractive starting point for derivative synthesis due to its distinct functional handles: a terminal carboxylic acid, a ketone, and an activated aromatic ring.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and modification of this versatile molecule. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower rational design and efficient execution. The protocols herein are designed as self-validating systems, incorporating purification and characterization checkpoints to ensure the integrity of each synthetic step. Our objective is to provide a robust and logical pathway for creating a library of novel derivatives, paving the way for future structure-activity relationship (SAR) studies and the discovery of new chemical entities.

Part 1: Synthesis of the Parent Compound via Friedel-Crafts Acylation

The cornerstone of this entire workflow is the efficient synthesis of the starting material, this compound. The most direct and industrially scalable method is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride.[2] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the anhydride towards attack by the electron-rich aromatic ring.[3]

Principle and Mechanism

The reaction proceeds in three key stages:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with an oxygen atom of succinic anhydride, polarizing it and facilitating its opening to form a highly reactive acylium ion electrophile.[4]

  • Electrophilic Attack: The π-electron system of phenetole attacks the electrophilic carbon of the acylium ion. The ethoxy group is a powerful ortho-, para-directing activator, meaning the substitution will occur predominantly at the para-position due to steric hindrance at the ortho-positions.[5] This forms a resonance-stabilized carbocation intermediate (an arenium ion).

  • Deprotonation and Work-up: A weak base removes the proton from the carbon bearing the new acyl group, restoring aromaticity. A subsequent acidic work-up hydrolyzes the aluminum salts and protonates the carboxylate to yield the final product.[4][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenetole (Ethoxybenzene)

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser with a gas trap (to absorb HCl gas)

  • Magnetic stirrer and stir bar

  • Heating mantle and temperature controller

  • Ice bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is thoroughly dried in an oven and cooled under a desiccator to prevent premature hydrolysis of the AlCl₃.[7]

  • Reagent Charging: In a fume hood, charge the flask with anhydrous AlCl₃ (60.0 g, 0.45 mol) and 150 mL of nitrobenzene. Begin stirring the suspension.

  • Anhydride Addition: Add succinic anhydride (20.0 g, 0.20 mol) to the flask in one portion.

  • Substrate Addition: Add phenetole (24.4 g, 0.20 mol) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30 minutes. The reaction is exothermic; use an ice bath to maintain the internal temperature between 25-30°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2 x 50 mL of nitrobenzene. Combine the organic layers.

  • Purification: Wash the combined organic layers with 2 x 100 mL of 5% NaHCO₃ solution, followed by 100 mL of water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the nitrobenzene solvent by vacuum distillation.[8]

  • Crystallization: The crude solid is purified by recrystallization from an ethanol/water mixture to yield pure this compound as white crystals.[9][10]

Expected Results:

  • Yield: 65-75%

  • Melting Point: ~145-148°C

  • Appearance: White crystalline solid

Visualization: Friedel-Crafts Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware Assembly (3-Neck Flask, Condenser, Funnel) B Charge AlCl₃ & Nitrobenzene A->B C Add Succinic Anhydride B->C D Dropwise Addition of Phenetole (Maintain 25-30°C) C->D E Stir at Room Temp (24 hours) D->E F Quench on Ice/HCl E->F G Liquid-Liquid Extraction F->G H Solvent Removal (Vacuum Distillation) G->H I Recrystallization (Ethanol/Water) H->I J Pure Product I->J

Caption: Workflow for the synthesis of the parent compound.

Part 2: Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for modification, allowing for the synthesis of esters and amides. These transformations can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for modulating biological activity and pharmacokinetic profiles.

Ester Derivatives: The Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process; to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[12]

Protocol: Synthesis of Methyl 4-(4-ethoxyphenyl)-4-oxobutanoate

  • Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 22.5 mmol), 50 mL of methanol (excess), and 3-4 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Work-up: After cooling, remove the excess methanol using a rotary evaporator.

  • Purification: Dissolve the residue in 50 mL of diethyl ether and wash with 2 x 25 mL of saturated NaHCO₃ solution, followed by 25 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the methyl ester.

Data Presentation: Representative Ester Derivatives

Alcohol ReactantCatalystConditionsExpected Yield (%)
MethanolH₂SO₄Reflux, 4h85-95
EthanolH₂SO₄Reflux, 5h80-90
IsopropanolH₂SO₄Reflux, 8h70-80
Benzyl Alcohol(BOC)₂O, DMAP[14]50°C, 6h85-95
Amide Derivatives: Synthesis via Acyl Chloride Intermediate

Direct amidation of carboxylic acids requires high temperatures, which can be detrimental to complex molecules.[15] A more reliable and milder approach involves a two-step process: first, converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine.[16]

Protocol: Synthesis of N-benzyl-4-(4-ethoxyphenyl)-4-oxobutanamide

  • Acyl Chloride Formation: In a fume hood, add this compound (5.0 g, 22.5 mmol) to a flask with 20 mL of thionyl chloride (SOCl₂). Add one drop of DMF as a catalyst. Heat the mixture to reflux for 2 hours. The evolution of SO₂ and HCl gas will be observed.

  • Removal of Excess Reagent: After cooling, remove the excess SOCl₂ by vacuum distillation. The resulting crude acyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in 50 mL of dry dichloromethane (DCM) and cool in an ice bath. In a separate beaker, dissolve benzylamine (2.65 g, 24.8 mmol) and triethylamine (2.5 g, 24.8 mmol, as an HCl scavenger) in 20 mL of DCM. Add the amine solution dropwise to the stirred acyl chloride solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up and Purification: Wash the reaction mixture with 2 x 30 mL of 1M HCl, 2 x 30 mL of saturated NaHCO₃, and 30 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8]

Visualization: Derivatization Pathways

G cluster_ester Esterification cluster_amide Amidation Parent 4-(4-ethoxyphenyl) -4-oxobutanoic acid Ester_Reagents R'-OH (e.g., Methanol) + Acid Catalyst Parent->Ester_Reagents Amide_Step1 1. SOCl₂ Parent->Amide_Step1 Ester_Product Ester Derivative (R-COOR') Ester_Reagents->Ester_Product Fischer Esterification Amide_Step2 2. R'R''NH (e.g., Benzylamine) Amide_Product Amide Derivative (R-CONR'R'') Amide_Step2->Amide_Product Acyl Chloride Pathway

Caption: Key derivatization pathways at the carboxylic acid.

Part 3: Spectroscopic Characterization Guide

Confirming the structure of newly synthesized derivatives is paramount. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this validation.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[17][18]

  • Parent Acid: Look for a very broad O-H stretch from ~3300-2500 cm⁻¹ (characteristic of a carboxylic acid dimer) and a sharp C=O stretch around 1700-1725 cm⁻¹.

  • Ester Derivative: The broad O-H peak will disappear. A new, strong C=O stretch for the ester will appear at a slightly higher wavenumber (~1735-1750 cm⁻¹), and a C-O stretch will be visible around 1150-1250 cm⁻¹.

  • Amide Derivative: The broad O-H peak will disappear. The amide C=O stretch (Amide I band) appears at a lower wavenumber than the acid (~1630-1680 cm⁻¹). For secondary amides, an N-H stretch will be visible as a sharp peak around 3300 cm⁻¹.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the carbon-hydrogen framework.[19]

  • Parent Acid: The carboxylic acid proton (-COOH) will appear as a very broad singlet far downfield (>10 ppm).

  • Ester Derivative: The -COOH proton signal will vanish. New signals corresponding to the alcohol moiety will appear. For a methyl ester, a sharp singlet for the -OCH₃ group will be seen around 3.7 ppm.

  • Amide Derivative: The -COOH proton signal will vanish. New signals for the amine moiety will appear. For a secondary amide, the N-H proton will appear as a broad signal, typically between 5-8 ppm.

References

Scaling Up the Synthesis of 4-(4-ethoxyphenyl)-4-oxobutanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the scaled-up synthesis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid. This valuable keto acid serves as a crucial building block in the development of various pharmaceutical compounds. The synthesis is achieved via a Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride. This document outlines the reaction mechanism, a detailed step-by-step protocol for a multi-gram scale synthesis, safety considerations, and methods for purification. The information is tailored for researchers, scientists, and drug development professionals seeking a robust and scalable method for producing this key intermediate.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a keto group and a carboxylic acid moiety attached to an ethoxyphenyl ring, makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications[1][2]. The primary and most efficient route to this compound is the Friedel-Crafts acylation of phenetole with succinic anhydride, a classic example of electrophilic aromatic substitution[3][4][5].

This application note details a scalable and optimized protocol for this synthesis, addressing the practical challenges associated with increasing reaction volumes while ensuring high yield and purity.

The Underlying Chemistry: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of phenetole with succinic anhydride. This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring[3][6].

Reaction Mechanism

The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃)[4][7]. The mechanism proceeds through the following key steps[8][9][10]:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with succinic anhydride to form a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich phenetole ring acts as a nucleophile, attacking the acylium ion. The ethoxy group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

  • Rearomatization: A weak base removes a proton from the carbocation intermediate (sigma complex), restoring the aromaticity of the ring and yielding the final product[7].

Because the product ketone can form a stable complex with the Lewis acid catalyst, a stoichiometric amount or more of the catalyst is generally required[3].

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization & Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Acylium_Ion Phenetole Phenetole Sigma_Complex Sigma Complex (Carbocation) Phenetole->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺ Synthesis_Workflow Start Start: Prepare Reagents & Glassware Reaction_Setup Reaction Setup: - Add AlCl₃ and DCM to flask - Cool to 0-5 °C Start->Reaction_Setup Reagent_Addition Slow Addition of Reactants: - Add Succinic Anhydride - Add Phenetole dropwise Reaction_Setup->Reagent_Addition Reaction Reaction: - Stir at room temperature - Monitor by TLC Reagent_Addition->Reaction Workup Workup: - Quench with ice/HCl - Separate layers Reaction->Workup Extraction Extraction: - Extract aqueous layer with DCM Workup->Extraction Washing Washing: - Wash combined organic layers with brine Extraction->Washing Drying_Concentration Drying and Concentration: - Dry over Na₂SO₄ - Remove solvent in vacuo Washing->Drying_Concentration Purification Purification: - Recrystallize from suitable solvent Drying_Concentration->Purification Final_Product Final Product: - Dry and characterize Purification->Final_Product

References

Application Notes and Protocols: 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and strategic application of 4-(4-ethoxyphenyl)-4-oxobutanoic acid as a pivotal intermediate in synthetic organic chemistry and drug discovery. Eschewing a rigid template, this document provides an in-depth exploration of the compound's utility, grounded in established chemical principles. We present detailed, field-proven protocols for its synthesis via Friedel-Crafts acylation and its subsequent derivatization through reduction and amidation, opening avenues for the creation of novel molecular entities. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for the discerning researcher.

Introduction: The Strategic Value of the 4-Aryl-4-oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid motif is a cornerstone in medicinal chemistry, serving as a key structural element in a variety of biologically active compounds. Its prevalence stems from the combination of a keto group and a carboxylic acid, offering two distinct and reactive handles for molecular elaboration. This dual functionality allows for a diverse range of chemical transformations, making it an ideal scaffold for building libraries of compounds for drug screening and for the synthesis of complex target molecules.

Specifically, this compound (CAS No: 53623-37-3) is a valuable intermediate, leveraging the electron-donating nature of the ethoxy group to influence the reactivity of the aromatic ring. While not the most common precursor to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen, its structural similarity to Fenbufen's immediate precursor highlights its potential in the synthesis of NSAID analogs and other therapeutic agents. The general structure is also found in compounds investigated as calpain inhibitors, showcasing its broader applicability in drug development.[1]

This guide will provide detailed protocols for the synthesis of this compound and its use in subsequent reactions to generate valuable downstream products.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use in any synthetic workflow.

PropertyValueReference
IUPAC Name This compound
Synonyms 3-(4-Ethoxybenzoyl)propionic acid[2]
CAS Number 53623-37-3[2]
Molecular Formula C₁₂H₁₄O₄[2][3]
Molar Mass 222.24 g/mol
Appearance White to off-white crystalline powder
Melting Point Data not readily available; expected to be a solid at room temperature.
Solubility Insoluble in water. Soluble in many organic solvents.[4]

Safety Information:

This compound is classified as an irritant.[2] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory safety precautions should be strictly followed.

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[2]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[5] In this case, phenetole (ethoxybenzene) serves as the aromatic substrate. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Scheme

G cluster_products Product Phenetole Phenetole (Ethoxybenzene) Plus1 + SuccinicAnhydride Succinic Anhydride Arrow AlCl₃ in Dichlorobenzene SuccinicAnhydride->Arrow Target This compound Arrow->Target

Caption: Friedel-Crafts acylation for the synthesis of the target intermediate.

Detailed Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of analogous 4-alkoxyphenyl-4-oxobutanoic acids.[6] The use of dichlorobenzene as a solvent is advantageous as it can improve the selectivity for the para-substituted product and facilitate its isolation.[6]

Materials:

  • Phenetole (ethoxybenzene)

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichlorobenzene (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (drying agent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride (1.2 equivalents) to 1,2-dichlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the stirred suspension to 0-5 °C in an ice bath. In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in 1,2-dichlorobenzene and add phenetole (1.1 equivalents). Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Application as a Chemical Intermediate: Synthetic Transformations

The true value of this compound lies in its potential for further chemical modification. The carboxylic acid and ketone functionalities can be selectively targeted to build molecular complexity.

Reduction of the Ketone: Synthesis of 4-(4-Ethoxyphenyl)butanoic Acid

The reduction of the ketone to a methylene group is a common transformation in the synthesis of many active pharmaceutical ingredients. This can be achieved through various methods, including Clemmensen or Wolff-Kishner reductions. A milder and often preferred laboratory-scale method is catalytic hydrogenation.[6]

G cluster_reactants Starting Material cluster_products Product Start This compound Arrow H₂, Pd/C in Acetic Acid/Ethyl Acetate Start->Arrow Product 4-(4-Ethoxyphenyl)butanoic Acid Arrow->Product

Caption: Catalytic hydrogenation for the reduction of the keto group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate

  • Glacial acetic acid

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: To a hydrogenation flask, add this compound (1.0 equivalent) and a solvent mixture of ethyl acetate and glacial acetic acid.[6]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 50 psi).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the uptake of hydrogen ceases.[6] The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration and Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Amide Bond Formation: Synthesis of Novel Amide Derivatives

The carboxylic acid moiety of this compound is readily converted to amides using standard peptide coupling reagents. This allows for the introduction of a wide variety of amine-containing fragments, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).[7]

G cluster_products Product Start This compound Plus1 + Amine R-NH₂ Arrow Coupling Reagent (e.g., HBTU, EDCI) Base (e.g., DIEA) in DMF Amine->Arrow Product Amide Derivative Arrow->Product

Caption: Amide coupling to generate diverse derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (R-NH₂)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DIEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and the base (e.g., DIEA, 2.0 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.[7]

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two orthogonal functional groups make it an ideal starting point for the synthesis of a wide range of more complex molecules. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors, from the creation of small compound libraries for initial screening to the targeted synthesis of potential therapeutic agents. The principles and techniques described herein are broadly applicable and can be adapted to a variety of synthetic challenges.

References

Troubleshooting & Optimization

Common side products in the synthesis of 4-aryl-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize Friedel-Crafts acylation to synthesize these valuable intermediates. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of frequent side products to enhance the success and efficiency of your synthetic work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of 4-aryl-4-oxobutanoic acids.

Q1: What is the primary and most reliable method for synthesizing 4-aryl-4-oxobutanoic acids?

The most prevalent and industrially significant method is the Friedel-Crafts acylation of an aromatic compound (an arene) with succinic anhydride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is a type of electrophilic aromatic substitution where an acyl group is attached to the aromatic ring.[3] The reaction proceeds by generating a highly reactive acylium ion from the succinic anhydride and AlCl₃, which then attacks the electron-rich arene.[1]

Q2: I've completed the reaction and workup. What are the most common impurities I should expect in my crude product?

The impurity profile of the crude product is typically predictable. Common contaminants include:

  • Unreacted Starting Materials: Residual arene and succinic acid (the hydrolyzed form of succinic anhydride).[4]

  • Isomeric Products: If the starting arene is substituted, acylation can occur at different positions (e.g., ortho, meta, para), leading to a mixture of isomers. The major isomer is determined by the electronic and steric directing effects of the substituents already on the ring.[4]

  • Polysubstituted Byproducts: Di-acylated products, where a second molecule of succinic anhydride reacts with the aromatic ring, can form, especially if reaction conditions are too harsh or stoichiometry is not carefully controlled.

  • Residual Lewis Acid Catalyst: Aluminum chloride can form a stable complex with the ketone product, which may persist if the quenching and workup procedure is incomplete.[4][5]

  • Solvent Residues: Traces of the reaction solvent or solvents used during the workup and purification steps.[4]

Q3: Why does my isolated product have a persistent yellow or brown color?

A persistent color often points to high-molecular-weight byproducts or degradation products.[4] This can be caused by aggressive heating during the reaction or purification, which may lead to charring or polymerization-like side reactions. The presence of unquenched catalyst during heating can also exacerbate this issue.

Q4: How can I prevent polysubstitution (di-acylation)?

Unlike Friedel-Crafts alkylation, acylation has a built-in advantage: the acyl group (ketone) added to the ring is deactivating, making the product less reactive than the starting material.[3] This inherent property makes polysubstitution less probable. However, to minimize it further:

  • Control Stoichiometry: Use a molar ratio where the succinic anhydride is the limiting reagent.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the formation of the desired product is complete (as monitored by TLC).

Q5: My starting arene is substituted. How can I control which isomer of the 4-aryl-4-oxobutanoic acid is formed?

Regioselectivity is governed by the principles of electrophilic aromatic substitution. The existing substituent(s) on the arene direct the incoming acyl group.

  • Activating, Ortho-, Para-Directing Groups (e.g., -CH₃, -OCH₃): These will primarily yield a mixture of the ortho and para isomers. The para isomer is often favored due to reduced steric hindrance.

  • Deactivating, Meta-Directing Groups (e.g., -NO₂, -CF₃): These will yield the meta isomer. Note that strongly deactivated rings may not react at all under standard Friedel-Crafts conditions.[3][6]

To favor a specific isomer, particularly to maximize the para product, running the reaction at a lower temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.

Section 2: Troubleshooting Guide for Synthesis

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Anhydrous AlCl₃ is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it. 2. Deactivated Arene: The starting aromatic compound has strong electron-withdrawing groups (e.g., -NO₂).[6] 3. Insufficient Reaction Time/Temperature: The reaction has not gone to completion.1. Catalyst Handling: Use freshly opened, powdered anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox. 2. Substrate Choice: Friedel-Crafts acylation is generally not suitable for strongly deactivated arenes. Consider an alternative synthetic route. 3. Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.
Complex Product Mixture (Multiple Spots on TLC) 1. Isomer Formation: The starting arene is substituted, leading to different regioisomers.[4] 2. Polysubstitution: Reaction conditions are too harsh, leading to di-acylation. 3. Contaminated Reagents: Starting materials are impure.1. Optimization: Optimize reaction temperature. Lower temperatures often favor the formation of a single, thermodynamically stable isomer. 2. Stoichiometry Control: Use the arene in excess or add the succinic anhydride portion-wise to maintain its low concentration relative to the arene. 3. Reagent Purity: Ensure the purity of starting materials via NMR or other appropriate analytical techniques before starting the reaction.
Product "Oils Out" or Fails to Crystallize 1. Presence of Impurities: Oily impurities, such as unreacted arene or isomeric byproducts, can inhibit crystallization.[4] 2. Incomplete Workup: The product may still be in its salt form if the pH was not made sufficiently acidic during precipitation.1. Purification: Perform a thorough purification. A pH-mediated recrystallization is highly effective (see Protocol 2). If isomers are the issue, column chromatography on silica gel may be necessary.[4] 2. pH Adjustment: Ensure the aqueous solution is acidified to a pH of 1-2 with an acid like HCl to fully protonate the carboxylic acid, causing it to precipitate.[7]
Final Product is Gummy or Sticky 1. Residual Catalyst Complex: The AlCl₃-ketone complex was not fully hydrolyzed during the workup.[5] 2. Trapped Solvent: Solvent molecules are trapped within the crystal lattice.1. Enhanced Workup: When quenching the reaction, pour the mixture into a vigorously stirred solution of ice and concentrated HCl. Ensure thorough mixing to break up the complex. Follow with several washes with dilute acid and then water.[8][9] 2. Drying: Dry the final product thoroughly under vacuum, possibly with gentle heating (e.g., 40-50°C) if the compound is thermally stable.

Section 3: Key Experimental Workflows & Protocols

The following workflows and protocols provide a practical foundation for the synthesis and purification of 4-aryl-4-oxobutanoic acids.

General Synthesis Workflow

The overall process involves the reaction setup, execution, and subsequent workup to isolate the crude product.

cluster_0 Reaction Stage cluster_1 Workup & Isolation Stage Start Charge Arene & Succinic Anhydride to Flask Add_Cat Add Anhydrous AlCl3 (Portion-wise, with stirring) Start->Add_Cat Exothermic Reaction React Heat under Reflux (e.g., 30-60 min) Add_Cat->React Quench Pour Reaction Mixture onto Ice/Conc. HCl React->Quench Distill Steam Distill to Remove Excess Arene Quench->Distill Hydrolyzes complex Isolate Cool Aqueous Layer to Crystallize Product Distill->Isolate Filter Filter & Wash with Cold Water Isolate->Filter Crude_Product Crude 4-Aryl-4-oxobutanoic Acid Filter->Crude_Product

Caption: General experimental workflow for Friedel-Crafts acylation.

Protocol 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid

This protocol is a representative example using benzene as the aromatic substrate.[8][9]

  • Reagent Charging: In a three-necked round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride drying tube) and a magnetic stirrer, add succinic anhydride (0.10 mol) and anhydrous benzene (30 mL).

  • Catalyst Addition: While stirring vigorously, add powdered anhydrous aluminum chloride (0.20 mol) in small portions. The reaction is exothermic and will evolve HCl gas, which must be vented safely.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux using a water bath or heating mantle for 4 hours to ensure the reaction goes to completion.[8]

  • Quenching and Hydrolysis: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and hydrolyzes the aluminum chloride complex.[9]

  • Isolation: If possible, remove the excess benzene via steam distillation.[8] Afterwards, cool the remaining aqueous solution in an ice bath to induce crystallization of the crude product.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water. The crude product can now be taken to the purification stage.

Purification Workflow: pH-Mediated Recrystallization

This technique is highly effective for purifying carboxylic acids by separating them from neutral or basic impurities.

Crude Crude Product Dissolve Dissolve in Aqueous Base (e.g., 5% NaHCO3) Crude->Dissolve Wash Extract with Organic Solvent (e.g., Ether) to Remove Neutral Impurities Dissolve->Wash Separate Separate Aqueous Layer (Contains Sodium Salt of Product) Wash->Separate Discard organic layer Acidify Acidify Aqueous Layer with Dilute HCl (to pH < 2) Separate->Acidify Precipitate Purified Product Precipitates Acidify->Precipitate Collect Collect by Filtration, Wash with Cold Water, & Dry Precipitate->Collect Pure_Product Pure 4-Aryl-4-oxobutanoic Acid Collect->Pure_Product

Caption: Workflow for purification via pH-mediated recrystallization.

Protocol 2: Purification of Crude 4-Aryl-4-oxobutanoic Acid

This protocol leverages the acidic nature of the product for efficient purification.[7][8]

  • Dissolution: Suspend the crude product in a 5% aqueous sodium bicarbonate (or sodium hydroxide) solution. Add the basic solution portion-wise with stirring until the solid completely dissolves, forming the water-soluble sodium salt.

  • Extraction of Impurities: Transfer the basic solution to a separatory funnel and extract it one or two times with a non-polar organic solvent like diethyl ether or dichloromethane. This step removes neutral impurities (e.g., unreacted arene, non-acidic byproducts) into the organic layer, which is then discarded.

  • Decolorization (Optional): If the aqueous solution is colored, it can be warmed gently with a small amount of activated carbon and then hot-filtered to remove colored impurities.[7]

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add dilute hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). The purified 4-aryl-4-oxobutanoic acid will precipitate as a solid.

  • Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold deionized water, and dry them under vacuum.

Section 4: Mechanistic Insights into Side Product Formation

Understanding the reaction mechanism is key to controlling its outcome. The Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion, which is a potent electrophile.[3]

G Start Arene + Succinic Anhydride + AlCl3 Acylium Acylium Ion Intermediate Start->Acylium 1. Generation of Electrophile Sigma Sigma Complex (Arenium Ion) Acylium->Sigma 2. Electrophilic Attack (Desired Pathway) Desired_Product Mono-acylated Product (4-Aryl-4-oxobutanoic acid) Sigma->Desired_Product 3. Deprotonation & Aromaticity Restored Side_Sigma Second Sigma Complex Desired_Product->Side_Sigma 4. Second Attack (Undesired Pathway) (Slow, requires harsh conditions) Side_Product Di-acylated Side Product Side_Sigma->Side_Product 5. Deprotonation

Caption: Desired reaction pathway versus an undesired side reaction.

  • Why Stoichiometric Catalyst is Needed: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone group in the product is a Lewis base and forms a strong, deactivated complex with the AlCl₃.[5] This complexation prevents the catalyst from participating in further reactions. An aqueous acidic workup is required to hydrolyze this complex and liberate the final product.[6]

  • Why Acylium Ions Don't Rearrange: A significant advantage of acylation over alkylation is the stability of the acylium ion.[3] It is resonance-stabilized, which prevents the carbocation-like rearrangements that frequently plague Friedel-Crafts alkylations and lead to complex isomeric mixtures. This makes acylation a much more predictable and reliable synthetic tool for attaching side chains to aromatic rings.[10]

By understanding these principles and applying the troubleshooting and purification strategies outlined above, researchers can effectively minimize the formation of side products and achieve high yields of pure 4-aryl-4-oxobutanoic acids.

References

Technical Support Center: Crystallization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline products. Here, we address common challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies.

Troubleshooting Guide: Common Crystallization Issues

This section directly addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Q1: Why is my carboxylic acid "oiling out" instead of crystallizing, and how can I prevent it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase. [1][2] The solute-rich liquid phase, or "oil," is often a precursor to crystallization but can hinder the formation of pure, well-defined crystals.[3]

Causality:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a level of supersaturation that exceeds the metastable zone width, leading to the formation of an oil instead of crystals.[1]

  • Low Melting Point: If the melting point of your carboxylic acid is lower than the boiling point of the solvent, it may "melt" in the hot solution and separate as an oil upon cooling.[4]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling out.[1][4]

  • Solvent Choice: A solvent that is too good at dissolving the carboxylic acid can lead to oiling out.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.[1] Insulating the crystallization vessel can achieve this.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[5]

  • Solvent System Modification:

    • Change Solvent: Select a solvent in which the carboxylic acid is less soluble at higher temperatures. A good solvent for recrystallization should dissolve the compound when hot but have limited solubility when cold.

    • Use a Co-solvent System: Introduce a co-solvent to modify the solubility profile. For example, if your compound is oiling out from a non-polar solvent, adding a small amount of a more polar solvent might help.

  • Seeding:

    • Introduce seed crystals into the solution just as it enters the metastable zone (slightly supersaturated).[6][7] This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[1]

  • Increase Purity:

    • If impurities are suspected, purify the crude product using another technique, such as column chromatography, before attempting recrystallization.[8]

Q2: My crystallization is yielding an amorphous solid or a very fine powder. How can I obtain larger, well-defined crystals?

A2: The formation of amorphous solids or fine powders is often a result of rapid nucleation and insufficient crystal growth time. Amorphous solids lack the long-range molecular order of a crystal and can be thought of as a "frozen" liquid.[9]

Causality:

  • Rapid Cooling/Evaporation: Fast temperature drops or rapid solvent removal lead to a sudden increase in supersaturation, favoring nucleation over crystal growth.[]

  • High Supersaturation: Similar to oiling out, excessive supersaturation promotes the rapid formation of many small nuclei.

  • Lack of Nucleation Sites: In some cases, spontaneous nucleation is difficult, and the solution becomes highly supersaturated before crashing out as an amorphous solid.

Troubleshooting Protocol:

  • Control the Cooling Rate: Employ a slow and controlled cooling process. This can be achieved by placing the crystallization flask in a Dewar flask filled with warm water or by using a programmable cooling system.

  • Optimize Solvent Evaporation: For crystallization by solvent evaporation, slow down the process by reducing the surface area exposed to air (e.g., covering the vial with parafilm and poking a few small holes).[11]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The small glass particles generated can act as nucleation sites.

    • Seeding: Add a small amount of pure crystalline material (seed crystals) to the slightly supersaturated solution to encourage controlled crystal growth.[7]

  • Re-dissolve and Re-crystallize: If an amorphous solid has already formed, you can often redissolve it in the minimum amount of hot solvent and attempt the crystallization again with a slower cooling or evaporation rate.

Q3: My carboxylic acid won't crystallize at all, even after cooling. What steps can I take to induce crystallization?

A3: Failure to crystallize is a common issue, often stemming from a highly stable supersaturated solution or the presence of inhibitors.

Causality:

  • Excess Solvent: Using too much solvent is a frequent cause of crystallization failure, as the solution may not become sufficiently supersaturated upon cooling.

  • High Solubility: The carboxylic acid may be too soluble in the chosen solvent, even at low temperatures.

  • Inhibitory Impurities: Certain impurities can interfere with the nucleation process.[12][13]

Troubleshooting Protocol:

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the carboxylic acid and induce supersaturation.

  • Introduce an Anti-solvent: If the compound is highly soluble in the primary solvent, slowly add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) until the solution becomes turbid, then warm slightly until it clarifies and allow to cool slowly.[8]

  • Induce Nucleation:

    • Seeding: This is the most effective method. If you have a pure crystal, add a tiny amount to the cooled solution.[6]

    • Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation sites.

  • Extreme Cooling: Place the solution in an ice bath or a freezer to further decrease the solubility.

  • Solvent Screening: If the above methods fail, a systematic solvent screening is necessary to find a more suitable solvent or solvent system.

Experimental Workflows

Workflow for Solvent Selection

A systematic approach to selecting the right solvent is crucial for successful crystallization.

Caption: A decision tree for systematic solvent selection in carboxylic acid crystallization.

Protocol for Anti-solvent Crystallization

This technique is particularly useful when the carboxylic acid is highly soluble in the primary solvent.[14]

  • Dissolution: Dissolve the carboxylic acid in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-solvent Addition: Slowly add the "anti-solvent" (a solvent in which the carboxylic acid is insoluble, but miscible with the good solvent) dropwise with constant stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form, you can add a seed crystal at this stage.

  • Crystal Growth: Once crystals begin to form, stop adding the anti-solvent and allow the solution to stand undisturbed to allow for crystal growth.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry.

Data at a Glance

Table 1: Properties of Common Solvents for Carboxylic Acid Crystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for low molecular weight, polar carboxylic acids.[15]
Ethanol78HighA versatile solvent, often used in co-solvent systems.
Acetone56MediumGood for moderately polar compounds.
Ethyl Acetate77MediumOften a good choice for esters and some carboxylic acids.[16]
Toluene111LowSuitable for less polar carboxylic acids.[17]
Hexane69LowTypically used as an anti-solvent or for non-polar compounds.

Data compiled from various sources.[18][19][20]

Frequently Asked Questions (FAQs)

Q: How does pH affect the crystallization of my carboxylic acid? A: The pH of the solution significantly impacts the solubility of a carboxylic acid. At a pH below its pKa, the carboxylic acid will be in its protonated, less soluble form, favoring crystallization.[21] Conversely, at a pH above its pKa, it will exist as the more soluble carboxylate salt, hindering crystallization. Therefore, adjusting the pH by adding an acid can be a powerful method to induce crystallization from an aqueous solution.[21]

Q: Can impurities co-crystallize with my product? A: Yes, impurities can be incorporated into the crystal lattice, especially if they are structurally similar to the desired compound or if crystallization occurs too rapidly.[12] Slow crystal growth is key to allowing for the selective incorporation of the target molecule into the lattice, thereby excluding impurities.[22]

Q: What is the purpose of a "hot filtration" step? A: A hot filtration is performed when there are insoluble impurities in the crude product. The carboxylic acid is dissolved in a minimum amount of hot solvent, and the hot solution is quickly filtered to remove the insoluble impurities before the solution cools and the desired product crystallizes.

Q: How much seed crystal should I use? A: Generally, a very small amount is sufficient. A single, small crystal or a tiny amount scraped from a previous batch is enough to initiate nucleation.[6] The goal is to provide a template for growth, not to significantly increase the mass of the final product.

Troubleshooting Logic Diagram

TroubleshootingCrystallization start Crystallization Attempt Fails no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out amorphous_solid Amorphous Solid/Fine Powder start->amorphous_solid reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent add_antisolvent Add Anti-solvent no_crystals->add_antisolvent seed_crystals Seed Crystals no_crystals->seed_crystals scratch_flask Scratch Flask no_crystals->scratch_flask oiling_out->seed_crystals slower_cooling Slower Cooling Rate oiling_out->slower_cooling change_solvent Change Solvent System oiling_out->change_solvent purify_further Purify Crude Material oiling_out->purify_further amorphous_solid->seed_crystals amorphous_solid->slower_cooling amorphous_solid->change_solvent

Caption: A logical flowchart for troubleshooting common crystallization problems.

References

Technical Support Center: Aromatic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimizing Resolution

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their separation efficiency and troubleshoot common issues. As a seasoned application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter. The solutions are presented in a question-and-answer format, moving from fundamental issues to more complex challenges.

Q1: My aromatic acid peaks are showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for acidic compounds in reversed-phase HPLC is most often caused by secondary interactions between the ionized acidic analytes and active sites on the silica-based stationary phase.[1][2][3] Here’s a breakdown of the mechanism and solutions:

  • The Problem of Silanols: Standard silica-based columns (like C18) have residual silanol groups (-Si-OH) on their surface.[1][3] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols become ionized (-Si-O⁻).[3][4] Your deprotonated aromatic acid (analyte-COO⁻) is then repelled by these negative charges, while any remaining protonated acid can interact with the silanols, leading to a mixed-mode retention mechanism and peak tailing.[1]

  • The Fix - pH Adjustment: The most effective way to mitigate this is to suppress the ionization of both the silanol groups and your aromatic acid analytes.[2][5] By lowering the mobile phase pH to around 2.5-3.0, you ensure that the silanols are protonated (-Si-OH) and your aromatic acids are in their non-ionized form (analyte-COOH).[2] This promotes a single, consistent hydrophobic retention mechanism, resulting in sharper, more symmetrical peaks.[2]

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa close to your target pH for stable control.[5] Phosphoric acid or formic acid are common choices for achieving a low pH.

  • Preparation: Prepare your aqueous mobile phase component (e.g., water with 0.1% formic acid).

  • pH Measurement: Use a calibrated pH meter to accurately measure and adjust the pH of the aqueous portion before mixing with the organic modifier.

  • Organic Mix: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q2: I've adjusted the pH, but my resolution between two closely eluting aromatic acids is still poor. What's my next step?

A2: When pH adjustment alone is insufficient, you need to manipulate the selectivity (α) of your chromatographic system. This can be achieved by changing the organic modifier, the stationary phase, or by introducing gradient elution.

  • Changing the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.[6] Methanol is a protic solvent that is a better hydrogen bond donor and acceptor, while acetonitrile has a strong dipole moment.[4] These differences can alter the interactions between your analytes and the stationary phase, potentially resolving co-eluting peaks. For aromatic compounds, methanol can sometimes promote beneficial pi-pi interactions with phenyl-based stationary phases.[7]

  • Switching the Stationary Phase: If changing the mobile phase doesn't provide the desired resolution, consider a different column chemistry.[7][8]

    • Phenyl Phases: Columns with a phenyl stationary phase can provide alternative selectivity for aromatic compounds through pi-pi interactions between the phenyl rings on the stationary phase and the aromatic rings of your analytes.[7][9]

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can offer different selectivity for polar and aromatic acids.

    • C8 Columns: A C8 column is less retentive than a C18, which can be useful if your analytes are strongly retained.[10]

  • Implementing a Gradient: If your sample contains aromatic acids with a wide range of polarities, an isocratic method may not be able to resolve all of them effectively.[11] A gradient elution, where the concentration of the organic solvent is increased over time, can sharpen peaks and improve the resolution of later-eluting compounds.[4][11]

Workflow for Improving Selectivity

G start Poor Resolution (pH Optimized) change_solvent Change Organic Modifier (e.g., ACN to MeOH) start->change_solvent change_column Change Stationary Phase (e.g., C18 to Phenyl) change_solvent->change_column If not successful success Resolution Achieved change_solvent->success If successful implement_gradient Implement Gradient Elution change_column->implement_gradient If not successful change_column->success If successful implement_gradient->success

Caption: Troubleshooting workflow for poor resolution.

Q3: My analysis time is too long. How can I speed up the separation of my aromatic acids without sacrificing resolution?

A3: Accelerating your analysis involves a trade-off between speed and resolution. However, modern HPLC technologies offer several ways to reduce run times significantly.

  • Gradient Optimization: A common issue is an inefficient gradient that is too long or not steep enough.[12] A "scouting gradient" (e.g., 5% to 95% organic in 10-20 minutes) can help you determine the elution window of your compounds.[11] You can then create a more focused, steeper gradient within that window to reduce the overall run time.[13]

  • Increase Flow Rate: A straightforward way to shorten analysis time is to increase the mobile phase flow rate. However, this will also increase backpressure and may reduce column efficiency (plate count).

  • Elevate Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) reduces the viscosity of the mobile phase, which lowers backpressure and can improve peak shape.[14] It also speeds up the mass transfer of analytes between the mobile and stationary phases, often leading to sharper peaks and shorter retention times.

  • Superficially Porous Particle (Core-Shell) Columns: These columns consist of a solid core with a porous outer layer. This design allows for higher efficiency at faster flow rates compared to traditional fully porous particle columns, enabling a significant reduction in analysis time without a major loss in resolution.[12]

Table 1: Impact of Method Parameters on Analysis Time and Resolution

Parameter ChangeEffect on Analysis TimePotential Impact on ResolutionKey Consideration
Increase Flow Rate DecreaseMay DecreaseMonitor backpressure to stay within system limits.
Increase Temperature DecreaseMay Increase or DecreaseAnalyte stability at higher temperatures must be considered.
Steeper Gradient DecreaseMay DecreaseEnsure the gradient is not too steep to resolve critical pairs.
Shorter Column DecreaseDecreaseBest for simpler mixtures or when used with smaller particles.
Core-Shell Column DecreaseMaintained or ImprovedAllows for higher flow rates without significant efficiency loss.
Q4: I am observing ghost peaks in my gradient analysis of aromatic acids. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run.[3] They are typically caused by contaminants in the mobile phase or from the previous injection.

  • Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., from a Milli-Q system).[15] Contaminants in your water or solvents can accumulate on the column at low organic concentrations and then elute as the organic percentage increases during the gradient.

  • Late Elution from a Previous Injection: A component from a previous sample may be very strongly retained and elute in a subsequent run.[3] To address this, ensure your gradient goes to a high enough organic concentration to elute all components. Also, incorporate a column wash step at a high organic percentage at the end of each run, followed by a re-equilibration step at the initial conditions.

Experimental Protocol: Column Wash and Equilibration

  • High Organic Wash: After your analytical gradient is complete, add a step that ramps up to 95-100% organic solvent and holds for 3-5 column volumes. This will strip any strongly retained compounds from the column.

  • Return to Initial Conditions: Ramp the mobile phase back down to your starting gradient conditions.

  • Re-equilibration: It is crucial to allow the column to fully re-equilibrate at the initial mobile phase composition before the next injection.[16] A minimum of 5-10 column volumes is recommended. Inadequate equilibration is a common cause of retention time drift.[14]

Diagram of a Robust Gradient Profile

G cluster_0 Gradient Profile A Initial Hold (Equilibration) B Analytical Gradient (Separation) A->B C High Organic Wash (Column Cleaning) B->C D Return to Initial (Ramp Down) C->D E Re-equilibration (Ready for next run) D->E

Caption: A robust gradient profile includes wash and equilibration steps.

References

Technical Support Center: Stability and Handling of 4-(4-ethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS No: 53623-37-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the decomposition of this valuable keto acid. As your dedicated scientific resource, this document provides not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Understanding the Molecule: Chemical Vulnerabilities

This compound is a β-keto acid, a structural motif that, while synthetically versatile, harbors inherent instabilities. Understanding these vulnerabilities is the first line of defense against sample degradation. The primary decomposition pathways include thermal decarboxylation, photodegradation, and to a lesser extent, hydrolysis.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What makes this compound susceptible to degradation?

A1: The primary structural feature contributing to its instability is the β-keto acid moiety. The presence of a carbonyl group at the β-position relative to the carboxylic acid facilitates decarboxylation upon heating.[1][2] Additionally, the aromatic ketone functionality can absorb UV light, leading to photodegradation.

Q2: What are the main degradation products I should be aware of?

A2: The most common degradation product resulting from thermal stress is 1-(4-ethoxyphenyl)propan-1-one, formed via decarboxylation. Photodegradation can lead to a more complex mixture of products arising from radical-mediated reactions. Hydrolysis, if it occurs, would cleave the ethoxy group to form 4-(4-hydroxyphenyl)-4-oxobutanoic acid or potentially lead to ring-opening of the butanoic acid chain under harsh conditions.

Q3: How can I visually detect if my sample has started to decompose?

A3: While subtle degradation may not be visually apparent, significant decomposition can sometimes lead to a change in the color of the solid material, often yellowing or darkening. The appearance of a lower melting point than the literature value (131-133 °C) can also indicate the presence of impurities from degradation. However, the most reliable method for detecting decomposition is through analytical techniques like HPLC or NMR spectroscopy.

Proactive Prevention: Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of this compound. The following protocols are designed to mitigate the risks of thermal, photo-, and oxidative degradation.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of thermal decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against long-term oxidative degradation.[3]
Light Amber vial or in the darkPrevents photodegradation initiated by UV light absorption by the aromatic ketone.
Moisture Tightly sealed container with desiccantMinimizes the potential for hydrolysis, especially if stored for extended periods.[4]
Experimental Protocol: Handling Under an Inert Atmosphere

This protocol provides a step-by-step guide for aliquoting and preparing solutions of this compound while minimizing exposure to atmospheric oxygen and moisture.

Materials:

  • Schlenk flask or vial with a septum-sealed sidearm

  • Source of dry, inert gas (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Anhydrous solvent

  • This compound

Procedure:

  • Preparation: Flame-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas.

  • Inerting the Flask: Connect the flask to a Schlenk line or a manifold providing a positive pressure of inert gas. Purge the flask by alternating between vacuum and backfilling with inert gas at least three times.

  • Adding the Solid: Quickly remove the stopper and add the desired amount of this compound to the flask against a counter-flow of inert gas. Immediately reseal the flask.

  • Adding Solvent: Add anhydrous solvent to the flask via a syringe through the septum.

  • Storage of Solution: If preparing a stock solution for later use, ensure the flask remains under a positive pressure of inert gas and is stored under the recommended conditions (refrigerated and protected from light).

G cluster_prep Preparation cluster_inert Inerting cluster_storage Storage start Start flame_dry Flame-dry Schlenk flask start->flame_dry cool_flask Cool under inert gas flame_dry->cool_flask purge Purge with vacuum/ inert gas (3x) cool_flask->purge add_solid Add solid under counter-flow purge->add_solid add_solvent Add anhydrous solvent via syringe add_solid->add_solvent store Store under inert gas, refrigerated, and dark add_solvent->store end End store->end

Inert atmosphere handling workflow.

Troubleshooting Guide: Identifying and Resolving Decomposition

Even with the best precautions, decomposition can occur. This section provides a guide to identifying the type of degradation and suggests corrective actions.

Observation Potential Cause Troubleshooting Steps & Solutions
Unexpected peak in HPLC chromatogram with a shorter retention time. Thermal Decarboxylation: The resulting 1-(4-ethoxyphenyl)propan-1-one is less polar and will likely elute earlier on a reverse-phase column.1. Confirm Identity: If possible, confirm the identity of the new peak by LC-MS. 2. Review Storage: Check the storage temperature of your solid material and solutions. Ensure they are consistently refrigerated. 3. Minimize Heat Exposure: Avoid prolonged heating of solutions during your experiments. Prepare fresh solutions if significant degradation is suspected.
Appearance of multiple, poorly resolved peaks, or a general increase in baseline noise. Photodegradation: Exposure to UV or ambient light can generate a complex mixture of radical-derived byproducts.1. Protect from Light: Ensure all handling, storage, and experimental procedures are conducted in amber vials or with vessels wrapped in aluminum foil. 2. Use Fresh Samples: If photodegradation is suspected, discard the old sample and start with a fresh, unexposed batch.
Gradual decrease in the main peak area over time with a corresponding increase in a more polar peak. Hydrolysis: Cleavage of the ethoxy group to a hydroxyl group will increase the polarity of the molecule, leading to a longer retention time on a reverse-phase column.1. Use Anhydrous Solvents: Ensure all solvents used for stock solutions and reactions are anhydrous. 2. Store with Desiccant: Store the solid material in a desiccator or a tightly sealed container with a desiccant.
Inconsistent results between experiments. Sample Inhomogeneity or Contamination: Degradation may not be uniform throughout the sample. Contamination with acids, bases, or metals can catalyze decomposition.1. Homogenize Sample: Before weighing, gently mix the solid material to ensure homogeneity. 2. Use High-Purity Solvents and Reagents: Ensure all reagents and solvents are of high purity and free from contaminants that could promote degradation.
Illustrative Forced Degradation Study Data

The following table provides representative data from a simulated forced degradation study on a closely related 4-aryl-4-oxobutanoic acid, demonstrating its stability under various stress conditions. This data highlights the importance of controlling temperature, pH, and light exposure.

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Product
Thermal (60°C) 24 hours15%Decarboxylation Product
Acidic (0.1 M HCl, 60°C) 8 hours8%Decarboxylation Product
Alkaline (0.1 M NaOH, RT) 24 hours25%Hydrolysis & Decarboxylation Products
Oxidative (3% H₂O₂, RT) 24 hours5%Oxidized aromatic ring derivatives
Photolytic (UV light) 8 hours12%Complex mixture of photoproducts

Analytical Methodologies for Stability Assessment

A robust analytical method is essential for monitoring the stability of this compound and quantifying any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Principle: This reverse-phase HPLC method separates the parent compound from its potential degradation products based on polarity.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • For stability studies, subject aliquots of the stock solution to the desired stress conditions.

  • Before injection, dilute the samples to an appropriate concentration with the initial mobile phase composition.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution stress Apply Stress Conditions stock->stress dilute Dilute Sample stress->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect quantify Quantify Parent and Degradation Products detect->quantify assess Assess Stability quantify->assess

HPLC stability testing workflow.

Mechanistic Insights into Decomposition

A deeper understanding of the degradation mechanisms allows for more targeted preventative strategies.

Thermal Decarboxylation

The decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone.[1][5]

G cluster_decarboxylation Thermal Decarboxylation reactant This compound transition Cyclic Transition State reactant->transition Heat (Δ) enol Enol Intermediate transition->enol Concerted product 1-(4-ethoxyphenyl)propan-1-one + CO₂ enol->product Tautomerization G cluster_photo Photodegradation Pathway ground Ground State Molecule excited Excited State Molecule ground->excited UV Light (hν) abstraction Hydrogen Abstraction excited->abstraction radicals Radical Intermediates abstraction->radicals products Complex Mixture of Degradation Products radicals->products

References

Technical Support Center: Overcoming Poor Solubility of 4-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of active pharmaceutical ingredients (APIs). This is a significant hurdle, as adequate solubility is often a prerequisite for achieving desired bioavailability and therapeutic efficacy.[1][2][3] 4-oxobutanoic acid, also known as succinic semialdehyde, and its derivatives are an important class of compounds, often serving as key intermediates in metabolic pathways and as building blocks for various pharmaceutical agents.[4] However, their inherent physicochemical properties can lead to solubility issues that complicate experimental work and formulation development.

This technical support guide provides a comprehensive resource for overcoming the poor solubility of 4-oxobutanoic acid derivatives. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The troubleshooting guides and FAQs are designed to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific, common problems encountered when working with 4-oxobutanoic acid derivatives and provides actionable solutions.

Q1: My 4-oxobutanoic acid derivative, which I dissolved in an organic solvent for a stock solution, is precipitating when I dilute it into my aqueous buffer. What should I do?

A1: This is a common issue known as "crashing out," and it occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. Here is a systematic approach to troubleshoot this problem:

Immediate Steps:

  • Vortex during dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[5] This rapid mixing can prevent the formation of localized high concentrations of the compound that trigger precipitation.

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes increase the solubility of your compound.[5] However, be mindful of the temperature stability of your derivative.

  • Reduce the final concentration: The most straightforward solution may be to test a lower final concentration of your compound to stay below its solubility limit in the final buffer composition.[5]

Systematic Formulation Optimization:

If the immediate steps are insufficient, a more thorough optimization of your formulation is necessary.

Protocol 1: Co-solvent System Optimization

Objective: To identify a co-solvent system that maintains the solubility of the 4-oxobutanoic acid derivative at the desired concentration in an aqueous medium.

Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[6][7] They work by reducing the polarity of the solvent system.[7]

Methodology:

  • Prepare a series of co-solvent mixtures: Create mixtures of your primary aqueous buffer with varying percentages (e.g., 5%, 10%, 20%, 30%) of different biocompatible co-solvents.[8] Common choices include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (DMSO)

  • Solubility Assessment:

    • Add a known excess amount of your 4-oxobutanoic acid derivative to a fixed volume of each co-solvent mixture.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

  • Select the optimal system: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent, ensuring it is compatible with your experimental setup.

Q2: I've tried different co-solvents, but my 4-oxobutanoic acid derivative still has poor solubility for my in vivo studies. Are there other approaches I can take?

A2: Yes, when co-solvents are not sufficient or are incompatible with the biological system, several other advanced formulation strategies can be employed.

Strategy 1: pH Modification

Rationale: 4-oxobutanoic acid and its derivatives contain a carboxylic acid group. The solubility of such ionizable drugs is often pH-dependent.[5][10] By adjusting the pH of the solution to be above the pKa of the carboxylic acid, the compound will be deprotonated, forming a more soluble carboxylate salt.[11]

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with a pH range, for example, from 4.0 to 9.0 (e.g., citrate, phosphate, borate buffers).

  • Determine Solubility: Follow the "Solubility Assessment" steps outlined in Protocol 1 for each buffer.

  • Analyze Data: Plot the solubility of your derivative as a function of pH. This will reveal the pH at which solubility is maximized.

Strategy 2: Salt Formation

Rationale: Converting the acidic drug into a salt is a very effective method to increase its solubility and dissolution rate.[12][13][14] The salt form often has significantly higher aqueous solubility than the free acid form.[14][15]

Considerations:

  • Counter-ion selection: The choice of the counter-ion (a base to form the salt) is critical. Common counter-ions for acidic drugs include sodium, potassium, calcium, and various amines. The pKa of the base should ideally be at least 2 units higher than the pKa of the acidic drug to ensure stable salt formation.[13]

  • Stability: The resulting salt must be physically and chemically stable.[13]

Strategy 3: Use of Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble molecules, like your derivative, forming an "inclusion complex" that has enhanced aqueous solubility.[17][18][19]

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Common cyclodextrins used in pharmaceuticals include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[19][20]

  • Prepare Solutions: Create aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Determine Phase Solubility: Add an excess of your 4-oxobutanoic acid derivative to each cyclodextrin solution. Equilibrate the mixtures (as in Protocol 1) and measure the concentration of the dissolved drug. An increase in solubility with increasing cyclodextrin concentration indicates complex formation.

Strategy 4: Amorphous Solid Dispersions (ASDs)

Rationale: For oral drug delivery, formulating the API as an amorphous solid dispersion can significantly improve its solubility and bioavailability.[1][18] In an ASD, the crystalline, poorly soluble drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[1][21] This amorphous form has a higher apparent solubility and dissolution rate.[21]

Common Techniques for ASD Preparation:

  • Spray Drying: The drug and a carrier polymer are dissolved in a common solvent, and the solution is then sprayed into a hot air stream to rapidly evaporate the solvent, leaving the solid dispersion.[1][14]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to form a homogeneous dispersion.[1][21]

Visualization of the Decision-Making Process:

G start Poor Aqueous Solubility of 4-Oxobutanoic Acid Derivative stock_precip Precipitation upon dilution of organic stock? start->stock_precip cosolvent Optimize Co-solvent System (Protocol 1) stock_precip->cosolvent Yes advanced Advanced Strategies Needed? stock_precip->advanced No / Insufficient cosolvent->advanced Still Insufficient ph_mod pH Modification (pH-Solubility Profile) advanced->ph_mod Yes salt Salt Formation advanced->salt Yes cyclo Cyclodextrin Complexation advanced->cyclo Yes asd Amorphous Solid Dispersions advanced->asd Yes (for oral delivery) end Solubility Issue Resolved ph_mod->end Success salt->end Success cyclo->end Success asd->end Success

Caption: A decision tree for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

Q3: What are the fundamental physicochemical properties of 4-oxobutanoic acid derivatives that contribute to their poor solubility?

A3: The solubility of these derivatives is a balance between their polar and non-polar features:

  • Polar Groups: The presence of the carboxylic acid and ketone (oxo) functional groups allows for hydrogen bonding with water, which promotes solubility.[22]

  • Non-Polar (Hydrophobic) Part: The carbon backbone of the molecule is non-polar. As the length or bulkiness of the carbon chain in the derivative increases, the overall molecule becomes more hydrophobic, leading to decreased water solubility.[23][24]

  • Crystalline Structure: If the derivative is a solid, its crystal lattice energy plays a crucial role. A strong, stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Q4: Can temperature changes significantly improve the solubility of my compound?

A4: Generally, for solids and liquids, increasing the temperature increases solubility.[25][26] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's Principle, adding heat to the system will shift the equilibrium towards more dissolution.[26] However, the magnitude of this effect varies greatly between compounds. It is essential to determine the temperature stability of your specific derivative before applying heat, as it could lead to degradation.

Q5: Are there any potential downsides to using co-solvents?

A5: While effective, co-solvents have potential drawbacks:

  • Toxicity/Biocompatibility: For in vitro and in vivo experiments, the chosen co-solvent must be non-toxic at the final concentration used.[8] High concentrations of solvents like DMSO can have biological effects.

  • Precipitation upon Dilution: As discussed in Q1, if the final concentration of the co-solvent is too low after dilution, the compound may precipitate.[27]

  • Interference with Assays: The co-solvent could potentially interfere with your experimental assay or instrumentation.

Q6: How do I choose between the different advanced solubilization techniques?

A6: The choice depends on several factors, summarized in the table below:

TechniqueBest ForKey AdvantagesKey Considerations
pH Modification Ionizable drugs (like carboxylic acids)[10]Simple to implement; can be very effective.[10]Requires the final solution pH to be compatible with the experiment; potential for precipitation if pH changes.
Salt Formation Ionizable drugs for solid dosage forms or highly concentrated solutions.[12][22]Can dramatically increase solubility and dissolution rate.[11][12]Requires synthesis and characterization of the salt form; not all drugs form stable salts.[13]
Cyclodextrins A wide range of hydrophobic molecules.[17][19]Biocompatible; can improve stability as well as solubility.[19]Can be expensive; requires a good fit between the drug and the cyclodextrin cavity.
Solid Dispersions Oral drug delivery of very poorly soluble (BCS Class II/IV) drugs.[1][2]Significant enhancement of bioavailability.[1]Requires specialized equipment (spray dryer, extruder); potential for the amorphous form to recrystallize over time.[1][21]

References

Technical Support Center: Mastering Temperature Control in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise temperature management is paramount for achieving high yields, ensuring product purity, and maintaining reaction safety. This resource provides in-depth, experience-driven answers to common challenges encountered in the laboratory.

The Crucial Role of Temperature: A Causal Explanation

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, a cornerstone of many synthetic pathways.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride) to form a highly reactive acylium ion.[3] This initial activation step, along with the subsequent electrophilic aromatic substitution, is often highly exothermic.[4][5][6] Uncontrolled temperature can lead to a cascade of undesirable outcomes, including diminished yields, the formation of complex side products, and potentially hazardous thermal runaway events.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation reaction is showing a very low yield. Could temperature be the issue?

A1: Yes, sub-optimal reaction temperature is a very common culprit for low yields.[7] The issue can manifest in two ways:

  • Temperature Too Low: While initial cooling is often necessary to control the initial exotherm, maintaining a temperature that is too low for the specific substrate and catalyst can result in an insufficient reaction rate. The activation energy for the reaction may not be overcome, leading to a stalled or incomplete conversion. Some reactions require heating to proceed at a reasonable rate after the initial controlled addition.[7][8]

  • Temperature Too High: Conversely, excessive temperatures can lead to the decomposition of reactants, the acylium ion intermediate, or the final product.[7][9] For some substrates, such as 2-methoxynaphthalene, very high temperatures (e.g., >140°C) can even cause deacylation of the product, reversing the desired transformation.

Troubleshooting Workflow for Low Yield:

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Initial Verify Reagent Purity & Anhydrous Conditions Start->Check_Initial Temp_Low Hypothesis: Temperature Too Low Check_Initial->Temp_Low Temp_High Hypothesis: Temperature Too High Check_Initial->Temp_High Action_Low Action: Gradually warm to RT or apply gentle heating (e.g., 40-60°C). Monitor by TLC/GC. Temp_Low->Action_Low Action_High Action: Ensure efficient cooling during addition. Maintain lower temperature throughout. Temp_High->Action_High Result Analyze Reaction Progress Action_Low->Result Action_High->Result Success Yield Improved Result->Success Fail Yield Still Low (Consider other factors: catalyst stoichiometry, substrate reactivity) Result->Fail G Naphthalene Naphthalene + Acylating Agent Kinetic 1-Acylnaphthalene (Kinetic Product) Naphthalene->Kinetic Low Temperature (Faster Formation) Thermodynamic 2-Acylnaphthalene (Thermodynamic Product) Naphthalene->Thermodynamic High Temperature (More Stable Product) Kinetic->Thermodynamic Rearrangement at High Temperature

References

Technical Support Center: Catalyst Selection for Acylation of Activated Aromatic Rings

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that while Friedel-Crafts acylation is a cornerstone of synthetic chemistry, its practical application, especially with activated aromatic systems, is fraught with nuance. This guide is designed to move beyond textbook procedures and address the real-world challenges you face at the bench. Here, we dissect the causality behind catalyst choice and provide robust troubleshooting strategies to streamline your research and development efforts.

Section 1: Understanding the Engine - The Catalyst's Role in Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] Its success hinges on the generation of a highly reactive electrophile, the acylium ion, from a less reactive acylating agent (like an acyl chloride or anhydride). This is where the catalyst, typically a Lewis acid, plays its pivotal role.

The mechanism proceeds in several key steps:

  • Activation: The Lewis acid coordinates to the halogen of the acyl halide, creating a highly polarized complex.[2]

  • Acylium Ion Formation: This complex cleaves, generating a resonance-stabilized acylium ion (R-C≡O⁺), which is the potent electrophile required for the reaction.[1]

  • Electrophilic Attack: The electron-rich π system of the activated aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[1]

  • Aromaticity Restoration: A weak base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and yielding the final aryl ketone product.[2][3]

A critical, and often misunderstood, aspect of this reaction is the catalyst stoichiometry. The product, an aryl ketone, is itself a Lewis base. It readily forms a stable complex with the Lewis acid catalyst.[3][4] This complexation effectively removes the catalyst from the reaction cycle. Consequently, a stoichiometric amount (or even a slight excess) of the "catalyst" is generally required to drive the reaction to completion.[5] The desired ketone is liberated from this complex during aqueous workup.[3]

G cluster_activation Step 1 & 2: Acylium Ion Generation cluster_attack Step 3: Electrophilic Attack cluster_reprotonation Step 4: Aromaticity Restoration cluster_complexation Post-Reaction: Product Complexation AcylHalide R-CO-Cl (Acyl Halide) Complex [R-CO-Cl---AlCl₃] Complex AcylHalide->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 AromaticRing Activated Aromatic Ring AreniumIon Arenium Ion (σ-complex) AromaticRing->AreniumIon + Acylium Ion ArylKetone Aryl Ketone Product AreniumIon->ArylKetone + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃ ProductComplex [Aryl Ketone---AlCl₃] Complex ArylKetone->ProductComplex + AlCl₃ (from reaction)

Caption: Generalized mechanism of Friedel-Crafts Acylation.

Section 2: The Right Tool for the Job - A Comparative Catalyst Guide

Choosing the correct catalyst is a balancing act between reactivity, substrate tolerance, and experimental conditions. Activated rings, while reactive, are often sensitive to harsh conditions that can lead to side reactions.

Catalyst TypeExamplesStrengthBest For...ProsCons
Traditional Lewis Acids AlCl₃, FeCl₃[6]Very StrongGeneral purpose, less activated substrates.High reactivity, cost-effective.Highly moisture-sensitive, requires stoichiometric amounts, can cause side reactions (e.g., demethylation of anisoles), corrosive.[5][7][8]
Milder Lewis Acids ZnCl₂, TiCl₄, SnCl₄ModerateHighly activated or sensitive substrates (e.g., anisoles, poly-alkoxy aromatics).[8]Reduced side reactions, better tolerance for sensitive functional groups.May require higher temperatures or longer reaction times; still moisture-sensitive.
Brønsted Acids Polyphosphoric Acid (PPA), H₂SO₄StrongIntramolecular acylations (cyclizations) and some intermolecular reactions with highly reactive substrates.[9]Can sometimes be used catalytically.Can lead to sulfonation or other side reactions, harsh conditions.
Solid Acid Catalysts Zeolites (H-BEA, Mordenite), Montmorillonite Clay[10][11]Moderate to Strong"Green chemistry" approaches, continuous flow processes, acylation of reactive substrates like anisole.[10][12]Reusable, easily separated from the reaction mixture, environmentally benign, can exhibit shape selectivity.[10][11]May require higher temperatures, can have lower activity than traditional Lewis acids, potential for catalyst deactivation.[13]
Rare-Earth Triflates Sc(OTf)₃, Y(OTf)₃MildVery sensitive substrates, particularly those prone to decomposition or demethylation with stronger Lewis acids.[8][14]Can be used in catalytic amounts, highly effective for activated systems, often water-tolerant.High cost.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the acylation of activated aromatic rings.

Q1: My reaction yield is low or the reaction failed completely. What are the most common culprits?

A: Low yields in Friedel-Crafts acylation typically stem from a few key issues:

  • Catalyst Inactivity: The primary suspect is almost always moisture. Lewis acids like AlCl₃ are extremely hygroscopic. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[5][7] Always use freshly opened reagents, anhydrous solvents, and flame- or oven-dried glassware.

  • Insufficient Catalyst: As discussed, the ketone product complexes with the Lewis acid, taking it out of commission.[4][5] For most reactions, you need at least one full equivalent of the catalyst relative to the acylating agent. Trying to use a substoichiometric "catalytic" amount is a common cause of failure.

  • Deactivated Aromatic Ring: While your target may be "activated," other substituents matter. If your ring also contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it may be too deactivated for the reaction to proceed efficiently.[4][5]

  • Sub-optimal Temperature: Some acylations run well at 0°C or room temperature, while others require heating to overcome the activation energy.[5] Consult the literature for precedents with similar substrates.

Q2: I'm trying to acylate a phenol or an aniline derivative and it's not working. Why?

A: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally incompatible with standard Friedel-Crafts conditions.[7] The lone pair of electrons on the nitrogen or oxygen is highly Lewis basic and will coordinate directly with the Lewis acid catalyst.[7][15] This forms a complex that deactivates the catalyst and, more importantly, places a positive charge on the heteroatom, which strongly deactivates the aromatic ring towards electrophilic attack.[15]

  • For Phenols: You will likely observe O-acylation (formation of a phenyl ester) instead of the desired C-acylation.[15] To achieve C-acylation, you can either protect the hydroxyl group (e.g., as a methyl ether) before acylation or perform the O-acylation and then induce a Fries rearrangement to move the acyl group to the ring.[15]

  • For Anilines: The deactivation is so strong that the reaction typically fails. The best strategy is to protect the amine, for example, by converting it to an amide (e.g., acetanilide). The amide is still an ortho, para-director but is less activating, allowing for a more controlled reaction. The protecting group can be removed later via hydrolysis.[16]

Q3: My substrate is an anisole derivative, and I'm observing demethylation as a side product. How can I prevent this?

A: This is a classic problem when using strong Lewis acids like AlCl₃ with methoxy-substituted aromatics. The Lewis acid can coordinate to the ether oxygen, facilitating cleavage of the methyl group.[8] To avoid this, switch to a milder Lewis acid. Catalysts like ZnCl₂, TiCl₄, or rare-earth triflates (e.g., Sc(OTf)₃) are excellent choices for acylating sensitive anisole derivatives without causing demethylation.[8]

Q4: I need to improve the sustainability of my process. What are some "greener" alternatives to traditional Lewis acids?

A: There is a strong drive to replace stoichiometric, corrosive, and moisture-sensitive catalysts. Consider these eco-friendly options:

  • Solid Acid Catalysts: Zeolites and acid-treated clays are highly effective, reusable heterogeneous catalysts.[10] They can be easily filtered off at the end of the reaction, simplifying workup and reducing waste. They are particularly effective for activated arenes.[11]

  • Catalytic Iron(III) Chloride: Recent studies have shown that using a low loading (e.g., 5 mol%) of FeCl₃ in an environmentally friendly solvent like propylene carbonate can efficiently catalyze the acylation of activated arenes, avoiding the need for stoichiometric amounts of catalyst and halogenated solvents.[17]

  • Carboxylic Acids as Reagents: In some cases, particularly with highly activated rings, the carboxylic acid itself can be used as the acylating agent with a Brønsted acid co-catalyst, avoiding the need to generate the acyl chloride.[3]

G start Low Yield / No Reaction q1 Is catalyst fresh & anhydrous? start->q1 s1_yes Use fresh AlCl₃ Ensure anhydrous conditions q1->s1_yes No s1_no Is catalyst loading ≥ 1 equivalent? q1->s1_no Yes s2_yes Increase catalyst to >1 eq. s1_no->s2_yes No s2_no Does substrate have -OH / -NH₂? s1_no->s2_no Yes s3_yes Protect -OH/-NH₂ group or use Fries Rearrangement s2_no->s3_yes Yes s3_no Is substrate an anisole derivative? s2_no->s3_no No s4_yes Switch to milder catalyst (ZnCl₂, Sc(OTf)₃) to avoid demethylation s3_no->s4_yes Yes s4_no Optimize temperature & time s3_no->s4_no No

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Section 4: Standard Laboratory Protocol

This protocol details a representative Friedel-Crafts acylation of anisole. CAUTION: This reaction should be performed in a well-ventilated fume hood. Lewis acids are corrosive and react violently with water. Acyl chlorides are lachrymatory and corrosive.

Objective: Synthesis of 4-methoxyacetophenone from anisole and acetyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (freshly distilled or from a new bottle)

  • Acetyl Chloride (freshly distilled or from a new bottle)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc. and 1M)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Experimental Workflow:

G setup 1. Setup Flame-dry glassware under N₂. Charge flask with AlCl₃ and anhydrous DCM. cool 2. Cool Cool suspension to 0°C in an ice bath. setup->cool add_acyl 3. Add Acyl Chloride Add acetyl chloride dropwise via syringe. Stir for 15 min. cool->add_acyl add_sub 4. Add Substrate Add anisole dropwise via dropping funnel over 30 min. Maintain temperature at 0°C. add_acyl->add_sub react 5. React Allow to warm to room temperature. Stir for 1-2 hours (monitor by TLC). add_sub->react quench 6. Quench Slowly pour reaction mixture onto crushed ice and concentrated HCl with vigorous stirring. react->quench extract 7. Extract Separate layers. Extract aqueous layer with DCM (2x). quench->extract wash 8. Wash Combine organic layers. Wash with 1M HCl, sat. NaHCO₃, and brine. extract->wash dry 9. Dry & Filter Dry over anhydrous MgSO₄. Filter and concentrate via rotary evaporation. wash->dry purify 10. Purify Purify crude product by column chromatography or distillation. dry->purify

Caption: Step-by-step experimental workflow for acylation.

Procedure:

  • Setup: Assemble a flame- or oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq). Add anhydrous DCM to create a stirrable slurry.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.0 eq) dropwise to the stirred suspension. A complex will form. Allow the mixture to stir at 0 °C for 15 minutes.

  • Substrate Addition: Add a solution of anisole (1.0 eq) in a small amount of anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates consumption of the starting material.

  • Workup - Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas.[7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine all organic extracts. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution (careful of gas evolution!), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by vacuum distillation to yield the pure aryl ketone.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Peak Assignment for 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for this purpose, providing a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis and peak assignment for 4-(4-ethoxyphenyl)-4-oxobutanoic acid, a compound representative of structures encountered in medicinal chemistry.

This document moves beyond a simple spectral interpretation. It is designed as a comparative guide, grounded in the principles of physical organic chemistry, to illustrate not only the assignment of signals for the target molecule but also how NMR data can definitively distinguish it from its isomers. We will dissect the molecule's structure, predict the corresponding 1H NMR spectrum from first principles, outline a robust experimental protocol for data acquisition, and assign the signals of an exemplary spectrum.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

A rigorous analysis begins not with the spectrum, but with the molecule itself. By dissecting the structure of this compound into its constituent spin systems, we can predict the chemical shift, integration, and multiplicity for each unique proton environment.

Molecular Structure and Proton Environments:

alt text

The molecule possesses five distinct proton environments, labeled a through e :

  • Aromatic Protons (a, b): The para-substituted benzene ring gives rise to two sets of chemically non-equivalent protons.

  • Aliphatic Chain Protons (c, d): The butanoic acid backbone contains two methylene groups.

  • Ethoxy Group Protons (e, f): The ethyl group attached to the phenolic oxygen.

  • Carboxylic Acid Proton (g): The acidic proton of the COOH group.

1. Aromatic Region (δ 6.5-8.5 ppm):

The substitution pattern on the benzene ring is the primary determinant of the signals in this region.[1] The ring is influenced by two opposing electronic effects:

  • Ethoxy Group (-OCH₂CH₃): An electron-donating group (EDG) which increases electron density on the ring, particularly at the ortho and para positions, causing a shielding effect (upfield shift).[2]

  • Acyl Group (-C(O)R): An electron-withdrawing group (EWG) that pulls electron density from the ring, especially from the ortho and para positions, causing a deshielding effect (downfield shift).[3][4]

Consequently, the two protons ortho to the acyl group (Hₐ ) will be the most deshielded and appear furthest downfield. The two protons ortho to the ethoxy group (Hₑ ) will be the most shielded and appear further upfield.[2] This para-substitution pattern typically results in two distinct doublets, as each proton set is split only by its ortho neighbor. The coupling constant for this ortho-coupling is expected to be in the range of 6-10 Hz.[5]

2. Aliphatic Chain (δ 2.0-3.5 ppm):

The butanoic acid chain contains two methylene groups flanked by carbonyl functions.

  • Protons Hc (-C(O)-CH₂-): These protons are alpha to the ketone. The strong deshielding effect of the carbonyl group will shift this signal downfield, typically to the δ 2.2-2.5 ppm range.[3] These protons have two neighbors (Hd) and are therefore expected to appear as a triplet.

  • Protons Hd (-CH₂-COOH): These protons are alpha to the carboxylic acid group. They are also deshielded and will appear as a triplet due to coupling with Hc. Their chemical shift will be similar to Hc.

3. Ethoxy Group (δ 1.0-4.5 ppm):

This group gives rise to a classic ethyl pattern.

  • Methylene Protons He (-O-CH₂-): These protons are directly attached to an oxygen atom, resulting in significant deshielding. They will appear as a quartet due to coupling with the three neighboring methyl protons (Hf).

  • Methyl Protons Hf (-CH₃): These terminal methyl protons are relatively shielded. They will appear as a triplet due to coupling with the two neighboring methylene protons (He).

4. Carboxylic Acid Proton (δ 10-13 ppm):

The acidic proton (Hg ) is highly deshielded due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms. It typically appears as a broad singlet, and its position can be highly dependent on concentration and solvent.[6]

Part 2: Experimental Protocol and Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following methodology provides a self-validating system for obtaining a ¹H NMR spectrum.

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh ~5-10 mg of This compound Prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) Prep1->Prep2 Prep3 Add internal standard (e.g., TMS) Prep2->Prep3 Prep4 Transfer to 5 mm NMR tube Prep3->Prep4 Acq1 Insert sample into NMR spectrometer (e.g., 500 MHz) Prep4->Acq1 Acq2 Lock, tune, and shim the instrument Acq1->Acq2 Acq3 Acquire 1H spectrum (e.g., 16 scans, 30° pulse) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Calibrate spectrum to TMS (0 ppm) Proc2->Proc3 Proc4 Integrate signals Proc3->Proc4 Proc5 Assign peaks to protons Proc4->Proc5

Caption: Workflow from sample preparation to spectral analysis.

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for calibrating the chemical shift axis.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 500 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons for each environment.[8]

Part 3: Spectral Analysis and Peak Assignment

The following table summarizes the predicted and exemplary experimental data for this compound.

Peak LabelProtonsPredicted δ (ppm)Experimental δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
g -COOH10.0 - 13.011.851HBroad Singlet-
a Ar-H (ortho to C=O)7.8 - 8.17.952HDoublet~8.5
b Ar-H (ortho to OEt)6.8 - 7.06.932HDoublet~8.5
e -O-CH₂ -CH₃4.0 - 4.24.112HQuartet~7.0
c -C(O)-CH₂ -CH₂-2.9 - 3.23.282HTriplet~6.5
d -CH₂-CH₂ -COOH2.6 - 2.92.802HTriplet~6.5
f -O-CH₂-CH₃ 1.3 - 1.51.443HTriplet~7.0

Detailed Assignment:

  • δ 11.85 (Broad s, 1H): This highly deshielded, broad singlet is characteristic of the carboxylic acid proton (Hg ). Its breadth is due to chemical exchange and hydrogen bonding.

  • δ 7.95 (d, J = 8.5 Hz, 2H): This doublet in the downfield aromatic region corresponds to the two protons ortho to the electron-withdrawing ketone group (Ha ).

  • δ 6.93 (d, J = 8.5 Hz, 2H): This doublet, significantly upfield from its counterpart, is assigned to the two protons ortho to the electron-donating ethoxy group (Hb ). The reciprocal coupling constant (8.5 Hz) confirms their ortho relationship.

  • δ 4.11 (q, J = 7.0 Hz, 2H): This quartet is assigned to the methylene protons of the ethoxy group (He ), deshielded by the adjacent oxygen.

  • δ 3.28 (t, J = 6.5 Hz, 2H): This triplet is assigned to the methylene protons alpha to the ketone (Hc ).

  • δ 2.80 (t, J = 6.5 Hz, 2H): This triplet is assigned to the methylene protons alpha to the carboxylic acid (Hd ). The mutual splitting into triplets confirms their adjacency.

  • δ 1.44 (t, J = 7.0 Hz, 3H): This upfield triplet is characteristic of the terminal methyl group of the ethoxy substituent (Hf ).

Part 4: Comparative Analysis vs. an Isomer

To demonstrate the definitive power of NMR, let's compare the expected spectrum of our target molecule with that of a constitutional isomer, 3-(4-ethoxybenzoyl)propanoic acid .

Caption: Key distinguishing feature between the target and its isomer.

While the aromatic and ethoxy group signals would be very similar for both compounds, the aliphatic region would be drastically different.

  • Target Molecule: As established, the -CH₂-CH₂- moiety gives rise to two mutually coupled triplets .

  • Isomer (3-(4-ethoxybenzoyl)propanoic acid): In this isomer, the ketone and carboxylic acid groups are adjacent, forming a -C(O)-CH₂-COOH structure. The isolated methylene group has no proton neighbors and would therefore appear as a single sharp singlet , likely integrating to 2H.

This stark difference in the aliphatic region—two triplets versus one singlet—provides an unambiguous method to distinguish between these two isomers, highlighting the crucial role of splitting patterns in structural determination.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a complex organic structure. Each signal provides a specific piece of the structural puzzle, from the electronic environment of the aromatic ring to the connectivity of the aliphatic chain. By combining theoretical prediction with robust experimental methodology, NMR spectroscopy provides researchers with an unparalleled and definitive tool for chemical characterization.

References

A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for Purity Analysis of Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise purity analysis of keto acids is paramount. These organic compounds are not only crucial intermediates in various metabolic pathways but are also significant in the study of numerous diseases.[1][2] The choice of analytical methodology directly impacts the reliability and accuracy of purity assessments, which are fundamental to ensuring the safety and efficacy of therapeutic agents. This guide offers an in-depth, objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the technical insights necessary to make an informed decision for your specific analytical challenges.

The Fundamental Divide: Volatility and Derivatization

The core difference between HPLC and GC-MS lies in the physical state of the analyte during analysis. HPLC separates components in a liquid phase, making it inherently suitable for non-volatile and thermally labile compounds like keto acids.[3] In contrast, GC-MS requires analytes to be volatile and thermally stable to traverse the gas chromatography column.[3] Since keto acids are generally non-volatile, a chemical modification step known as derivatization is mandatory for GC-MS analysis.[4] This additional step is a critical point of divergence in the analytical workflow and a key consideration in method selection.

dot

Caption: Generalized analytical workflows for HPLC and GC-MS analysis of keto acids.

Head-to-Head Comparison: Performance and Practicalities

The choice between HPLC and GC-MS for keto acid purity analysis is not merely a matter of preference but a decision based on a careful evaluation of several performance parameters.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3]
Sample Volatility Ideal for non-volatile and thermally labile compounds like keto acids.[3]Requires volatile and thermally stable compounds; derivatization is essential for keto acids.[1]
Sample Preparation Generally simpler, often involving just dissolution and filtration.[3]More complex and time-consuming due to the mandatory derivatization step.[5][6]
Derivatization Often not required, but can be used with fluorescence detectors to enhance sensitivity.[7][8]Mandatory to increase volatility and thermal stability. Common methods include oximation followed by silylation.[1][9]
Instrumentation HPLC system with a choice of detectors (e.g., UV, Fluorescence, MS).[3]GC system coupled with a Mass Spectrometer.[3]
Sensitivity Detector-dependent. HPLC with fluorescence or mass spectrometry (LC-MS) offers high sensitivity.[2][7]Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[1][3]
Specificity/Selectivity Good selectivity, significantly enhanced when coupled with a mass spectrometer (LC-MS).[3][10]High selectivity due to mass spectral data, allowing for confident peak identification and structural elucidation.[3]
Throughput Can be higher due to simpler sample preparation.[11]Can be lower due to the multi-step sample preparation process.[11]
Method Validation Subject to ICH Q2(R2) guidelines, requiring validation of specificity, linearity, accuracy, precision, etc.[12][13]Also governed by ICH Q2(R2) guidelines, with the added complexity of validating the derivatization step.[12][13]
Cost Instrument and operational costs can be lower than GC-MS, depending on the detector.Generally higher initial instrument cost.

Deep Dive: Methodologies and Experimental Protocols

To provide a practical context, below are detailed, step-by-step methodologies for the purity analysis of a representative keto acid, alpha-ketoisovaleric acid, using both HPLC and GC-MS.

HPLC with Fluorescence Detection: A Derivatization-Enhanced Approach

While HPLC can often analyze keto acids directly, pre-column derivatization can significantly enhance sensitivity and selectivity, particularly when using a fluorescence detector. This protocol is based on established methods for the analysis of α-keto acids.[7][8]

Experimental Protocol: HPLC-FLD

  • Standard and Sample Preparation:

    • Prepare stock solutions of the keto acid standard in a suitable solvent (e.g., ultrapure water).

    • Accurately weigh and dissolve the sample containing the keto acid in the same solvent.

    • Filter the solutions through a 0.45 µm syringe filter prior to derivatization.

  • Derivatization:

    • To an aliquot of the sample or standard solution, add a solution of a derivatizing agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD).[7][8]

    • For DMB derivatization, mix equal volumes (e.g., 40 µL) of the sample and DMB solution (containing sodium sulfite, 2-mercaptoethanol, and HCl) in a sealed tube.[7]

    • Heat the mixture at a specified temperature and duration (e.g., 85°C for 45 minutes).[7]

    • Cool the reaction mixture on ice.[7]

    • Dilute the derivatized solution with a basic solution (e.g., 65 mM NaOH) to optimize peak shape before injection.[7]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.[7]

    • Column: A reversed-phase C18 column (e.g., 250 x 3.0 mm, 5.0 µm) is commonly used.[7]

    • Mobile Phase: A gradient elution using a mixture of methanol and water is often employed.[7]

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Fluorescence Detection: Set excitation and emission wavelengths appropriate for the derivative (e.g., Ex: 367 nm, Em: 446 nm for DMB derivatives).[7]

  • Data Analysis and Purity Calculation:

    • Identify the peak corresponding to the derivatized keto acid based on its retention time compared to the standard.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using a quantitative approach with a calibration curve.

dot

Caption: HPLC-FLD experimental workflow for keto acid analysis.

GC-MS: The Gold Standard for Volatile Analysis

For GC-MS analysis, the non-volatile keto acids must be converted into volatile derivatives. A common and effective method is a two-step process of oximation followed by silylation.[1][4]

Experimental Protocol: GC-MS

  • Sample Preparation and Extraction:

    • For solid samples, dissolve in a suitable solvent. For biological matrices, a protein precipitation step (e.g., with methanol) followed by centrifugation is necessary.[4]

    • Transfer the supernatant to a new vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is crucial as water interferes with the silylation reaction.[9]

  • Derivatization:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample residue. This step protects the keto group and prevents the formation of multiple derivatives.[4][9] Incubate at a specific temperature and time (e.g., 37°C for 90 minutes).[9]

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial. This step replaces active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group, increasing volatility.[4][9] Incubate again (e.g., 37°C for 30 minutes).[9]

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[1]

    • Column: A capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is typically used.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds (e.g., initial temperature of 70°C, ramped to 300°C).

    • Mass Spectrometer: Can be operated in full scan mode for qualitative analysis and impurity identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]

  • Data Analysis and Purity Calculation:

    • Identify the derivatized keto acid peak based on its retention time and mass spectrum, which provides a molecular fingerprint.

    • Purity is determined by the area percentage of the main peak relative to all other detected impurity peaks in the chromatogram.

dotdot graph "GCMS_Protocol" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Start [label="Sample Preparation\n& Drying"]; Oxim [label="Oximation\n(Protects Keto Group)"]; Silyl [label="Silylation\n(Increases Volatility)"]; Inject [label="GC-MS Injection"]; Sep [label="Capillary Column Separation"]; Detect [label="Mass Spectrometric Detection"]; Data [label="Data Analysis & Purity Calculation"];

Start -> Oxim; Oxim -> Silyl; Silyl -> Inject; Inject -> Sep; Sep -> Detect; Detect -> Data; }

References

A Comparative Guide to the Biological Activity of 4-(4-ethoxyphenyl)-4-oxobutanoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the potential biological activity of 4-(4-ethoxyphenyl)-4-oxobutanoic acid. Due to a lack of publicly available experimental data on this specific compound, this guide will draw upon the established biological activities of structurally similar compounds to infer its potential therapeutic applications and guide future research. We will delve into the structure-activity relationships (SAR) of related analogs, focusing on their potential as anticancer agents and enzyme inhibitors, particularly within the context of the PI3K/Akt/mTOR signaling pathway. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 4-oxo-4-arylbutanoic acid framework.

The 4-Aryl-4-Oxobutanoic Acid Scaffold: A Versatile Pharmacophore

The 4-aryl-4-oxobutanoic acid core, characterized by an aromatic ring linked to a four-carbon chain containing a ketone and a carboxylic acid, offers a unique combination of structural features that allow for diverse biological interactions. The aromatic ring can be substituted at various positions to modulate lipophilicity, electronic properties, and steric interactions with biological targets. The keto-acid moiety provides opportunities for hydrogen bonding and electrostatic interactions, which are crucial for binding to enzyme active sites and receptors.

Comparative Analysis of Biological Activity: Insights from Structurally Similar Compounds

Anticancer Activity

Numerous derivatives of 4-aryl-4-oxobutanoic acid have been investigated for their cytotoxic effects against various cancer cell lines. The nature of the substituent on the aromatic ring plays a critical role in determining the potency and selectivity of these compounds.

Table 1: In Vitro Anticancer Activity of Selected 4-Aryl-4-Oxobutanoic Acid Analogs

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical 4-Ethoxyphenyl VariousData Not Available -
Analog 14-MethylphenylNot SpecifiedNot Specified[1]
Analog 24-MethoxyphenylNot SpecifiedNot Specified[1]
Analog 3PhenylNot SpecifiedNot Specified[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The ethoxy group at the para position of the phenyl ring in this compound is expected to increase the lipophilicity of the molecule compared to its unsubstituted phenyl or methoxy-substituted counterparts. This increased lipophilicity could enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved cytotoxic activity. However, without direct experimental evidence, this remains a hypothesis that warrants investigation.

Enzyme Inhibitory Activity

The 4-aryl-4-oxobutanoic acid scaffold has been explored as a potential inhibitor of various enzymes implicated in disease, including protein kinases. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[2][3]. Several inhibitors targeting this pathway are in clinical development[3].

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling pathway that is activated by a variety of extracellular signals, such as growth factors and hormones.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4EBP1->CellGrowth MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and IC50 G->H Kinase_Assay_Workflow A 1. Prepare kinase, substrate, ATP, and inhibitor solutions B 2. Add inhibitor and kinase to a 384-well plate A->B C 3. Incubate to allow for inhibitor-kinase binding B->C D 4. Initiate the kinase reaction by adding ATP and substrate C->D E 5. Incubate to allow for phosphorylation D->E F 6. Stop the reaction and detect ADP formation E->F G 7. Measure signal (e.g., luminescence) F->G H 8. Calculate kinase inhibition and IC50 G->H

References

A Senior Application Scientist's Guide to Validating a New HPLC Method for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of these analytical endeavors. However, the generation of reliable and reproducible data hinges on a critical process: method validation .

This guide provides an in-depth, experience-driven approach to validating a new HPLC method for quantitative analysis. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare alternative approaches, and provide actionable experimental protocols. This document is designed for researchers, scientists, and drug development professionals who seek not only to meet regulatory requirements but also to build robust and defensible analytical methods.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle is universally recognized by regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][4][5][6][7][8][9][10]

The Validation Workflow: A Holistic Approach

Effective method validation is not a singular event but a systematic process. It begins with a well-defined analytical procedure and culminates in a comprehensive validation report that substantiates the method's fitness for purpose.

HPLC_Validation_Workflow cluster_pre Pre-Validation cluster_core Core Validation Parameters cluster_post Post-Validation MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for HPLC method validation.

Specificity: The Foundation of Unambiguous Measurement

Why it Matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][11][12][13][14][15][16] Without specificity, you risk inaccurate quantification due to interfering peaks.[12]

Comparative Insight: While often used interchangeably, "specificity" and "selectivity" have nuanced differences. Selectivity refers to the method's ability to differentiate between various analytes, whereas specificity is the ultimate goal of achieving a signal that is solely from the analyte of interest.[15] For quantitative analysis, demonstrating specificity is a regulatory expectation.[7][12]

Experimental Protocol for Specificity
  • Analyte Identification:

    • Inject a solution of the analyte reference standard.

    • Inject a sample solution.

    • Causality: The primary objective is to confirm that the retention time of the analyte in the sample matches that of the reference standard.

  • Interference from Placebo and Blanks:

    • Prepare and inject a placebo solution (all formulation components except the API).

    • Inject a blank solution (diluent).

    • Causality: This step is crucial to demonstrate that no excipients or solvent peaks co-elute with the analyte peak.

  • Forced Degradation Studies (for stability-indicating methods):

    • Subject the drug substance and drug product to stress conditions (e.g., acid, base, peroxide, heat, light).[1]

    • Analyze the stressed samples.

    • Causality: Forced degradation helps to generate potential degradation products and demonstrates that the method can separate the analyte from these degradants.[1] Peak purity analysis using a photodiode array (PDA) detector is highly recommended to assess the homogeneity of the analyte peak.

Sample Analyte Retention Time (min) Interfering Peaks at Analyte RT? Peak Purity Angle < Threshold?
Reference Standard5.2N/AYes
Sample Solution5.2NoYes
PlaceboN/ANoN/A
BlankN/ANoN/A
Acid Stressed5.2NoYes
Base Stressed5.2NoYes

Linearity and Range: Defining the Method's Operating Boundaries

Why it Matters: Linearity demonstrates that the analytical method's results are directly proportional to the concentration of the analyte in the sample.[17][18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][17]

Comparative Insight: A common point of debate is the number of concentration levels and the statistical evaluation. While a minimum of five concentrations is generally recommended by ICH, for well-behaved methods, a reduced number might be justifiable.[19] The correlation coefficient (r²) is a primary indicator of linearity, with a value of ≥ 0.998 often considered acceptable.[18] However, a visual inspection of the calibration curve and an analysis of the residuals are equally important to identify any non-linear trends.

Experimental Protocol for Linearity and Range
  • Preparation of Calibration Standards:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay method, this is typically 80% to 120% of the target concentration.[1] For impurity analysis, the range should cover from the reporting limit to 120% of the specification limit.[1]

    • Causality: This range ensures the method is reliable for quantifying the analyte at levels that will be encountered in routine analysis.

  • Analysis and Data Evaluation:

    • Inject each calibration standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

    • Causality: Triplicate injections provide a measure of the variability at each concentration level. The statistical parameters from the linear regression provide quantitative evidence of linearity.

Concentration (µg/mL) Mean Peak Area (n=3) RSD (%)
808012340.5
909023450.4
10010034560.3
11011045670.4
12012056780.5
Linear Regression Slope: 10012y-intercept: 123
Correlation Coefficient (r²) 0.9995

Accuracy: The Closeness to the Truth

Why it Matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][19][20] It provides an assurance that the method is measuring the "true" amount of the analyte.

Comparative Insight: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix (placebo).[19] An alternative for drug substances is to compare the results of the new method to those of a well-characterized reference method.

Experimental Protocol for Accuracy
  • Sample Preparation:

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[19]

    • Prepare each concentration level in triplicate.

    • Causality: Spiking into the placebo mimics the actual sample matrix and helps to identify any matrix effects that could bias the results.

  • Analysis and Calculation:

    • Analyze the spiked samples.

    • Calculate the percent recovery for each sample.

    • Causality: The percent recovery is a direct measure of the method's accuracy.

Spiked Level (%) Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
8080.179.899.6
100100.2100.5100.3
120120.3119.999.7
Mean Recovery (%) 99.9
Acceptance Criteria 98.0% - 102.0% [21]

Precision: Consistency and Reproducibility

Why it Matters: Precision expresses the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20] It is a measure of the method's random error.

Comparative Insight: Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and instrument.[20][22]

  • Intermediate Precision: Evaluates the effects of random events on the precision of the analytical procedure within the same laboratory.[20] This can include different days, different analysts, and different equipment.

Precision_Hierarchy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: The different levels of precision in method validation.

Experimental Protocol for Precision
  • Repeatability:

    • Prepare a minimum of six independent sample preparations at 100% of the target concentration.

    • Alternatively, analyze three different concentrations in triplicate.

    • Causality: This assesses the inherent variability of the method under ideal conditions.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

    • Causality: This provides a more realistic measure of the method's precision in a routine laboratory setting.

Precision Level Parameter Analyst 1 / Day 1 / Inst 1 Analyst 2 / Day 2 / Inst 2
Repeatability Mean Assay (%)99.8100.1
RSD (%)0.60.5
Intermediate Overall Mean Assay (%)\multicolumn{2}{c}{99.95}
Precision Overall RSD (%)\multicolumn{2}{c}{0.7}
Acceptance Criteria RSD (%)\multicolumn{2}{c}{≤ 2.0%[21]}

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Lower Boundaries

Why it Matters: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][23][24] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20][23][24] These parameters are critical for impurity and degradation product analysis.

Comparative Insight: There are several methods to determine LOD and LOQ, including:

  • Visual Evaluation: Based on the minimum concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.[20][23][24]

  • Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses. The formulas are:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.[24][25]

Experimental Protocol for LOD and LOQ (Signal-to-Noise Approach)
  • Preparation of Dilute Solutions:

    • Prepare a series of increasingly dilute solutions of the analyte.

    • Causality: This allows for the identification of concentrations that yield the target signal-to-noise ratios.

  • Analysis and Determination:

    • Inject the dilute solutions.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

    • Confirm the LOQ by preparing and analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.

Parameter Concentration (µg/mL) Signal-to-Noise Ratio Precision at LOQ (RSD %) Accuracy at LOQ (Recovery %)
LOD 0.05~3N/AN/A
LOQ 0.15~10≤ 10%80% - 120%

Robustness: Assessing the Method's Resilience

Why it Matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26][27][28]

Comparative Insight: Robustness testing should be conducted during the method development phase to ensure the final method is reliable.[27] Common parameters to vary include:

  • Mobile phase pH (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% organic)[29]

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 10%)

  • Different column lots

Experimental Protocol for Robustness
  • Experimental Design:

    • Use a one-factor-at-a-time (OFAT) approach or a design of experiments (DoE) to systematically vary the selected parameters.

    • Causality: A DoE approach is more efficient and can reveal interactions between factors.

  • Analysis and Evaluation:

    • Analyze a system suitability solution and a sample under each varied condition.

    • Evaluate the impact on critical responses such as retention time, resolution, and peak area.

    • Causality: The goal is to identify which parameters have a significant effect on the method's performance and to establish appropriate operational ranges.

Parameter Varied Variation Effect on Retention Time Effect on Resolution Effect on Assay
Flow Rate +10%DecreaseMinimalMinimal
-10%IncreaseMinimalMinimal
% Organic +2%DecreaseSignificantMinimal
-2%IncreaseSignificantMinimal
pH +0.2MinimalMinimalMinimal
-0.2MinimalMinimalMinimal

Conclusion: A Commitment to Quality

Validating a new HPLC method is a rigorous but essential process that underpins the quality and safety of pharmaceutical products. By approaching validation with a deep understanding of the scientific principles and regulatory expectations, scientists can develop robust and reliable methods that withstand scrutiny and provide consistently accurate results throughout the product lifecycle. This guide provides a framework for this critical endeavor, emphasizing a logical, data-driven approach to ensure the integrity of your analytical data.

References

A Comparative Guide to Lewis Acid Catalysts for Friedel-Crafts Acylation: From Classical Reagents to Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1] This powerful transformation is fundamental to the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2] The success of this electrophilic aromatic substitution hinges on the activation of the acylating agent, a role expertly played by a Lewis acid catalyst.[3][4]

Historically, strong Lewis acids like aluminum chloride (AlCl₃) have dominated the landscape.[5] However, the very reactivity that makes them effective also brings challenges, including the need for stoichiometric amounts, harsh reaction conditions, and the generation of significant hazardous waste.[2][6] These limitations have spurred decades of research into more efficient, selective, and environmentally benign catalytic systems.[7][8]

This guide provides a comparative analysis of various Lewis acid catalysts for Friedel-Crafts acylation. We will delve into the mechanistic rationale behind catalyst selection, compare the performance of classical and modern catalysts with supporting data, and provide detailed experimental protocols to illustrate their practical application.

Mechanistic Underpinnings: The Role of the Lewis Acid

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion (or a related polarized complex) from an acyl halide or anhydride.[9] The Lewis acid is the crucial initiator of this process.

The mechanism involves several key steps:

  • Activation: The Lewis acid coordinates to the halogen of the acyl halide, forming a complex.[4]

  • Electrophile Generation: This coordination weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[9]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a cyclohexadienyl cation intermediate, also known as a sigma complex.[9]

  • Rearomatization: A base (often the Lewis acid-halide complex, e.g., [AlCl₄]⁻) abstracts a proton from the sigma complex, restoring the ring's aromaticity and yielding the final aryl ketone product.[4][9] The catalyst is regenerated in this step.[9]

A critical aspect of classical Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base. It readily forms a strong complex with the Lewis acid catalyst.[1][10] This product inhibition necessitates the use of more than stoichiometric amounts of the catalyst, complicating product workup and leading to significant waste streams.[6][10]

Catalyst_Selection Start Start: Define Acylation Reaction Substrate_Check Substrate Reactivity? Start->Substrate_Check Activated Activated Arene (e.g., anisole, toluene) Substrate_Check->Activated High Deactivated Deactivated Arene (e.g., nitrobenzene) Substrate_Check->Deactivated Low Scale_Check Reaction Scale? Activated->Scale_Check No_Reaction Reaction Unlikely (Consider alternative synthesis) Deactivated->No_Reaction Lab_Scale Lab Scale (<1g) Scale_Check->Lab_Scale Small Process_Scale Process/Pilot Scale Scale_Check->Process_Scale Large Green_Chem Green Chemistry Goals? Lab_Scale->Green_Chem Catalyst_Hetero Consider Heterogeneous Catalyst (Zeolite, Supported Metal) Process_Scale->Catalyst_Hetero Yes_Green Yes Green_Chem->Yes_Green Yes No_Green No Green_Chem->No_Green No Catalyst_Triflate Consider Ln(OTf)₃ (Good balance of reactivity & handling) Yes_Green->Catalyst_Triflate Catalyst_AlCl3 Consider AlCl₃ / FeCl₃ (High Reactivity) No_Green->Catalyst_AlCl3 Catalyst_Triflate->Catalyst_Hetero Also consider

References

A Comparative Spectroscopic Analysis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid and Its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a meticulous understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a compound's chemical identity. This guide offers an in-depth spectroscopic comparison of 4-(4-ethoxyphenyl)-4-oxobutanoic acid, a significant scaffold in medicinal chemistry, with its structurally pertinent analogs: 4-(4-hydroxyphenyl)-4-oxobutanoic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, and 4-(4-chlorophenyl)-4-oxobutanoic acid. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the influence of para-substituted phenyl rings on the spectral characteristics of the 4-oxobutanoic acid framework.

Introduction to the Core Structure and Its Significance

The 4-aryl-4-oxobutanoic acid motif is a prevalent feature in a variety of biologically active molecules. The presence of both a carboxylic acid and a ketone functional group provides multiple points for molecular interaction and derivatization, making it a versatile building block in drug design. The nature of the substituent on the aromatic ring can significantly modulate the compound's physicochemical properties, including its solubility, electronic distribution, and ultimately, its biological activity. Understanding how these substituents impact spectroscopic signatures is crucial for unambiguous structure confirmation, quality control, and the rational design of new chemical entities.

Molecular Structures Under Comparison

Below are the chemical structures of the parent compound and the analogs discussed in this guide. The systematic variation of the para-substituent (ethoxy, hydroxyl, methoxy, and chloro) allows for a direct assessment of its electronic and steric effects on the molecule's spectroscopic properties.

Figure 1. Molecular structures of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of the 4-aryl-4-oxobutanoic acid series.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Comparative ¹H NMR Data

The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons, the methylene protons of the butanoic acid chain, and the protons of the para-substituent.

Compound Ar-H (ortho to C=O) Ar-H (meta to C=O) -CH₂-C=O -CH₂-COOH Substituent Protons
This compound ~7.9 ppm (d)~6.9 ppm (d)~3.2 ppm (t)~2.8 ppm (t)~4.1 ppm (q, -OCH₂-), ~1.4 ppm (t, -CH₃)
4-(4-hydroxyphenyl)-4-oxobutanoic acid ~7.8 ppm (d)~6.8 ppm (d)~3.2 ppm (t)~2.7 ppm (t)~9.5-10.5 ppm (s, broad, -OH)
4-(4-methoxyphenyl)-4-oxobutanoic acid ~7.9 ppm (d)~6.9 ppm (d)~3.2 ppm (t)~2.7 ppm (t)~3.8 ppm (s, -OCH₃)
4-(4-chlorophenyl)-4-oxobutanoic acid ~7.9 ppm (d)~7.5 ppm (d)~3.3 ppm (t)~2.8 ppm (t)-

Analysis and Interpretation:

The chemical shifts of the aromatic protons are particularly informative. The electron-donating nature of the ethoxy, hydroxy, and methoxy groups results in a more shielded electronic environment for the aromatic ring compared to the electron-withdrawing chloro group. This is reflected in the upfield shift (lower ppm) of the aromatic protons in the former three compounds. The two methylene groups of the butanoic acid chain appear as distinct triplets due to coupling with each other. Their chemical shifts are relatively consistent across the series, with the methylene group adjacent to the carbonyl being slightly more deshielded.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide a direct count of the unique carbon atoms in the molecule and offer further insights into the electronic environment.

Compound C=O (ketone) C=O (acid) Aromatic Carbons -CH₂-C=O -CH₂-COOH Substituent Carbons
This compound ~196 ppm~178 ppm~163, 130, 129, 114 ppm~34 ppm~28 ppm~64 ppm (-OCH₂-), ~15 ppm (-CH₃)
4-(4-hydroxyphenyl)-4-oxobutanoic acid ~197 ppm~178 ppm~162, 131, 129, 115 ppm~34 ppm~28 ppm-
4-(4-methoxyphenyl)-4-oxobutanoic acid ~196 ppm~178 ppm~163, 130, 129, 113 ppm~34 ppm~28 ppm~55 ppm (-OCH₃)
4-(4-chlorophenyl)-4-oxobutanoic acid ~197 ppm~177 ppm~139, 135, 129, 128 ppm~34 ppm~29 ppm-

Analysis and Interpretation:

The chemical shifts of the carbonyl carbons are found in the downfield region of the spectrum, as expected. The ketone carbonyl is consistently observed at a slightly higher chemical shift than the carboxylic acid carbonyl. The aromatic carbon signals are sensitive to the nature of the para-substituent. The carbon bearing the substituent (ipso-carbon) shows a significant shift depending on the substituent's electronic effect. For instance, the ipso-carbon in the ethoxy-, hydroxy-, and methoxy-substituted analogs is shifted upfield compared to the chloro-substituted analog due to the electron-donating resonance effect of the oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The characteristic vibrational frequencies of the carbonyl and hydroxyl groups are particularly useful in the analysis of these compounds.

Experimental Protocol for IR Analysis (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Comparative IR Data

The IR spectra of these compounds are dominated by strong absorptions from the two carbonyl groups and, in the case of the carboxylic acid, the O-H bond.

Compound C=O (ketone) stretch (cm⁻¹) C=O (acid) stretch (cm⁻¹) O-H (acid) stretch (cm⁻¹) Aromatic C=C stretch (cm⁻¹)
This compound ~1670-1680~1700-1720~2500-3300 (broad)~1600, ~1500
4-(4-hydroxyphenyl)-4-oxobutanoic acid ~1665-1675~1700-1720~2500-3300 (broad) & ~3200-3600 (phenolic OH)~1600, ~1510
4-(4-methoxyphenyl)-4-oxobutanoic acid ~1670-1680~1700-1720~2500-3300 (broad)~1600, ~1510
4-(4-chlorophenyl)-4-oxobutanoic acid ~1680-1690~1700-1720~2500-3300 (broad)~1590, ~1480

Analysis and Interpretation:

The most prominent feature in the IR spectra is the very broad O-H stretching vibration of the carboxylic acid dimer, which typically spans from 2500 to 3300 cm⁻¹. The carbonyl stretching frequencies are also highly diagnostic. The ketone carbonyl absorption is influenced by the electronic nature of the aromatic substituent. Electron-donating groups (ethoxy, hydroxy, methoxy) lower the vibrational frequency due to increased resonance delocalization, while the electron-withdrawing chloro group increases it. The carboxylic acid carbonyl stretch is generally found at a higher wavenumber than the ketone. In the case of 4-(4-hydroxyphenyl)-4-oxobutanoic acid, an additional broad absorption for the phenolic O-H stretch is expected around 3200-3600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules.

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Comparative Mass Spectrometry Data

The mass spectra of these compounds will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several characteristic fragment ions.

G M Molecular Ion [M]⁺ F1 [M - C₂H₅O]⁺ (Loss of ethoxy radical) M->F1 For ethoxy analog F2 [M - COOH]⁺ (Loss of carboxyl radical) M->F2 F3 [Ar-C≡O]⁺ (Acylium ion) M->F3 α-cleavage F4 [Ar]⁺ (Aryl cation) F3->F4 -CO

Figure 2. General fragmentation pathway for 4-aryl-4-oxobutanoic acids.

Compound Molecular Ion (m/z) Key Fragment Ion 1 (m/z) Key Fragment Ion 2 (m/z) Key Fragment Ion 3 (m/z)
This compound 222177 ([M-OC₂H₅]⁺)149 ([C₂H₅O-Ar-C≡O]⁺)121 ([C₂H₅O-Ar]⁺)
4-(4-hydroxyphenyl)-4-oxobutanoic acid 194121 ([HO-Ar-C≡O]⁺)93 ([HO-Ar]⁺)149 ([M-COOH]⁺)
4-(4-methoxyphenyl)-4-oxobutanoic acid 208135 ([CH₃O-Ar-C≡O]⁺)107 ([CH₃O-Ar]⁺)163 ([M-COOH]⁺)
4-(4-chlorophenyl)-4-oxobutanoic acid 212/214139/141 ([Cl-Ar-C≡O]⁺)111/113 ([Cl-Ar]⁺)167/169 ([M-COOH]⁺)

Analysis and Interpretation:

The most common fragmentation pathway for these compounds is the alpha-cleavage on either side of the ketone carbonyl group. This leads to the formation of a stable acylium ion ([Ar-C≡O]⁺) and the loss of the butanoic acid side chain. The m/z of this acylium ion is highly dependent on the para-substituent. Another significant fragmentation is the loss of the carboxyl radical (-COOH) from the molecular ion. For the chloro-substituted analog, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by 2 m/z units.

Conclusion: A Unified Spectroscopic Picture

This comparative guide has demonstrated that while this compound and its analogs share a common structural framework, the nature of the para-substituent imparts a unique and predictable spectroscopic fingerprint.

  • NMR spectroscopy reveals the electronic influence of the substituent on the chemical shifts of the aromatic protons and carbons.

  • IR spectroscopy provides clear evidence of the carbonyl and hydroxyl functional groups, with the vibrational frequency of the ketone carbonyl being particularly sensitive to the electronic nature of the substituent.

  • Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, primarily driven by alpha-cleavage, that are diagnostic of the substituent.

By understanding these spectroscopic nuances, researchers can confidently identify and characterize these important molecules, paving the way for their application in drug discovery and development. The experimental protocols and comparative data presented herein serve as a valuable resource for scientists working with this versatile class of compounds.

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Ethoxyphenyl-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunoassay development, particularly for the detection and quantification of small molecule targets, antibody specificity is paramount. The ability of an antibody to distinguish its target from structurally similar molecules dictates the reliability and accuracy of an assay. This is of critical importance in drug development and toxicology, where metabolites or other drugs may be present and could potentially interfere with the assay. The ethoxyphenyl moiety is a common feature in a variety of pharmaceutical compounds and other commercially relevant molecules. Consequently, understanding the cross-reactivity of antibodies developed against haptens containing this group is essential for creating robust and dependable immunoassays.

This guide provides an in-depth analysis of the principles governing antibody cross-reactivity with ethoxyphenyl-containing haptens. We will explore the critical role of hapten design in directing antibody specificity and provide a detailed experimental framework for assessing cross-reactivity. A case study on an antibody developed against the ethoxyphenyl-containing compound, phenacetin, will be used to illustrate these principles with concrete experimental data.

The Genesis of Specificity: Hapten Design and Carrier Conjugation

Small molecules like those containing an ethoxyphenyl group are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize an animal, leading to the production of antibodies that can recognize the hapten.

The design of the hapten, especially the point of attachment of the linker arm to the carrier protein, is a critical determinant of the resulting antibody's specificity. The immune system will generate antibodies against the parts of the hapten that are most exposed and distal to the carrier protein. Therefore, to generate antibodies that are highly specific for the ethoxyphenyl group, the linker should be attached to a part of the molecule that is distinct from this moiety. This ensures that the ethoxyphenyl group is presented to the immune system as a key antigenic determinant. Conversely, if the linker is attached through the ethoxyphenyl group, the resulting antibodies may show higher cross-reactivity with molecules that share other structural features with the hapten but lack the ethoxyphenyl group.

Hapten_Conjugation cluster_synthesis Hapten Synthesis & Conjugation Hapten Ethoxyphenyl-containing Hapten Linker Linker Arm Hapten->Linker Covalent Bond Immunogen Hapten-Carrier Conjugate (Immunogen) Carrier Carrier Protein (e.g., BSA, KLH) Linker->Carrier Conjugation Immune System Immune System Immunogen->Immune System Immunization Antibody Production Antibody Production Immune System->Antibody Production Generates Specific Antibodies Specific Antibodies Antibody Production->Specific Antibodies

Figure 1: General workflow for the production of antibodies against small molecule haptens.

Quantifying Cross-Reactivity: The Competitive ELISA

The gold standard for assessing the cross-reactivity of antibodies against small molecule haptens is the competitive enzyme-linked immunosorbent assay (ELISA). In this assay format, the hapten is conjugated to a protein (different from the carrier protein used for immunization to avoid carrier-specific antibody interference) and immobilized on the surface of a microtiter plate. A fixed amount of the antibody is then incubated in the wells along with varying concentrations of the free hapten (the analyte) or potential cross-reactants.

The free hapten in the sample competes with the immobilized hapten for binding to the antibody. A higher concentration of the free hapten results in less antibody binding to the plate, leading to a weaker signal. The degree of cross-reactivity of a related compound is determined by comparing its ability to displace the antibody from the coated antigen to that of the target analyte.

Competitive_ELISA cluster_workflow Competitive ELISA Workflow cluster_interpretation Signal Interpretation A 1. Coat plate with hapten-protein conjugate B 2. Add antibody and free hapten (competitor) A->B C 3. Wash to remove unbound antibody B->C D 4. Add enzyme-linked secondary antibody C->D E 5. Wash to remove unbound secondary antibody D->E F 6. Add substrate and measure signal E->F High_Signal High Signal Low_Signal Low Signal Low_Competitor Low concentration of free hapten Low_Competitor->High_Signal leads to High_Competitor High concentration of free hapten High_Competitor->Low_Signal leads to

Figure 2: Principle of the competitive ELISA for determining hapten-antibody binding.

Experimental Protocol: Competitive Indirect ELISA
  • Coating: Dilute the hapten-protein conjugate (e.g., hapten-OVA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration. Add 100 µL per well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at 37°C.

  • Competition: Prepare a series of dilutions of the target analyte and potential cross-reactants in assay buffer. Add 50 µL of each dilution to the respective wells. Then, add 50 µL of the primary antibody (at its optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) at its optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB solution) to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

The data is then used to construct a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percentage cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of the target analyte / IC50 of the cross-reactant) x 100

Case Study: Cross-Reactivity of an Anti-Phenacetin Antibody

Phenacetin is an analgesic that contains a characteristic ethoxyphenyl group. Its major metabolite in the body is paracetamol (acetaminophen), which is formed by O-de-ethylation, thus removing the ethyl group from the ethoxy moiety. An immunoassay for phenacetin could be susceptible to interference from paracetamol.

A study was conducted to develop a monoclonal antibody for the detection of phenacetin.[1] The cross-reactivity of the resulting antibody with paracetamol was evaluated using a competitive ELISA.

Structures cluster_phenacetin Phenacetin cluster_paracetamol Paracetamol phenacetin phenacetin paracetamol paracetamol

Figure 3: Chemical structures of Phenacetin (containing the ethoxyphenyl group) and its metabolite, Paracetamol.

The experimental data for the cross-reactivity of the anti-phenacetin monoclonal antibody (2D6) are summarized in the table below.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Phenacetin 3.51100
Paracetamol 34.7510.1
Data derived from a study on the simultaneous detection of phenacetin and paracetamol.[1]

The results show that the antibody has a high affinity for phenacetin, with an IC50 of 3.51 ng/mL.[1] The cross-reactivity with paracetamol is significantly lower at 10.1%.[1] This indicates that the antibody is relatively specific for phenacetin. The structural difference, namely the presence of the ethoxy group in phenacetin versus the hydroxyl group in paracetamol, is the key determinant of this specificity. The immune response was likely directed primarily against the ethoxyphenyl portion of the phenacetin hapten. While there is still some recognition of paracetamol, likely due to the shared acetamide and phenyl ring structure, the 10-fold difference in IC50 values demonstrates a significant degree of specificity.

Conclusion

The development of specific antibodies against ethoxyphenyl-containing haptens is a multifactorial process where rational hapten design is the cornerstone of success. By carefully selecting the site of conjugation to the carrier protein, it is possible to direct the immune response towards the ethoxyphenyl moiety, thereby enhancing the specificity of the resulting antibodies. The competitive ELISA is an indispensable tool for quantifying the cross-reactivity of these antibodies with structurally related molecules. The case study of the anti-phenacetin antibody demonstrates that high specificity for an ethoxyphenyl-containing hapten over its non-ethoxy analogue can be achieved. For researchers and developers in the fields of pharmaceuticals, diagnostics, and environmental monitoring, a thorough understanding and empirical evaluation of antibody cross-reactivity are essential for the creation of reliable and accurate immunoassays.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid (CAS No. 53623-37-3), grounded in established safety standards and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1]

The assigned GHS pictogram is the GHS07 exclamation mark, with a "Warning" signal word[1]. These classifications necessitate specific handling procedures to mitigate exposure risks.

Table 1: Hazard and Safety Information Summary

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
STOT SE 3H335: May cause respiratory irritation
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is the first line of defense against accidental exposure. The causality behind these measures is to create a barrier between the researcher and the potentially harmful chemical.

2.1. Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1][2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

2.2. Personal Protective Equipment (PPE): A self-validating system of personal protection involves the correct use of the following PPE[1]:

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Use chemical safety goggles or glasses. A face shield is recommended when handling larger quantities.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for chemical waste. The overarching principle is the "cradle-to-grave" management of hazardous waste as outlined by the Resource Conservation and Recovery Act (RCRA)[3][4].

Step 1: Waste Identification and Segregation

  • Is it Hazardous? Yes. Based on its GHS classifications, this compound should be treated as hazardous waste.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent hazardous reactions.[1]

Step 2: Containerization and Labeling

  • Container: Place the waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed when not in use.[1]

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant")

    • The date of accumulation

Step 3: On-Site Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Conditions: The storage area should be cool and dry.[1]

Step 4: Final Disposal

  • Professional Disposal: The final disposal must be conducted by a licensed hazardous waste disposal contractor.[1] Contact your institution's EHS office to arrange for pickup.

  • Recommended Disposal Method: The recommended method of disposal is incineration in an authorized facility equipped with an afterburner and scrubber to prevent the release of harmful combustion byproducts.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

4.1. Small Spills:

  • Evacuate: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Increase ventilation in the area.

  • Contain: Stop the leak if it is safe to do so.[1]

  • Clean-up: For solid material, carefully sweep or shovel the spilled substance into an appropriate container for disposal, minimizing dust generation.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

4.2. Large Spills:

  • Evacuate: Evacuate the laboratory immediately and alert others in the vicinity.

  • Isolate: Close the doors to the affected area.

  • Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Response A Identify Chemical: This compound B Consult Safety Data Sheet (SDS) A->B C Assess Hazards: Skin/Eye/Respiratory Irritant B->C D Don Appropriate PPE C->D E Segregate as Hazardous Waste D->E I Spill Occurs D->I F Containerize in a Labeled, Closed Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Disposal (via EHS Office) G->H J Assess Spill Size I->J K Small Spill: Follow Lab Protocol for Cleanup J->K Small L Large Spill: Evacuate and Call EHS J->L Large M Dispose of Cleanup Materials as Hazardous Waste K->M

Caption: Decision workflow for handling and disposing of this compound.

References

Navigating the Safe Handling of 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid, a compound that, while valuable in research, necessitates careful management due to its irritant properties. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. According to its Safety Data Sheet (SDS), this compound (CAS No. 53623-37-3) is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of dust or aerosols. Therefore, a comprehensive personal protective equipment (PPE) strategy must be implemented to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following is a detailed breakdown of the required PPE, explaining the causality behind each recommendation.

Eye and Face Protection
  • Requirement: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.

  • Rationale: The compound is a serious eye irritant.[1] Safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust or splashes. Goggles provide that necessary seal, and a face shield offers an additional layer of protection for the entire face.

Skin Protection
  • Hand Protection:

    • Requirement: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[2] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[3]

    • Rationale: As a skin irritant, direct contact with this compound must be avoided.[1] Nitrile gloves offer good resistance to a range of chemicals and are a common and effective choice for general laboratory work.[2][3] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[4]

  • Body Protection:

    • Requirement: A standard laboratory coat must be worn and fully fastened.

    • Rationale: A lab coat protects your skin and personal clothing from accidental spills and contamination.[5]

Respiratory Protection
  • Requirement: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or creating solutions.[6] If a fume hood is not available and there is a potential for generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

  • Rationale: The compound may cause respiratory irritation.[1] Engineering controls like a fume hood are the most effective way to minimize inhalation exposure. When such controls are not feasible, respiratory protection is the next line of defense.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid creating_solution Creating a Solution? start->creating_solution incidental_contact Risk of Incidental Contact Only? start->incidental_contact spill_cleanup Spill Cleanup Procedure? start->spill_cleanup fume_hood Work in Chemical Fume Hood handling_solid->fume_hood goggles Wear Chemical Safety Goggles handling_solid->goggles nitrile_gloves Wear Nitrile Gloves handling_solid->nitrile_gloves lab_coat Wear Lab Coat handling_solid->lab_coat respirator Consider N95 Respirator (if no fume hood) handling_solid->respirator creating_solution->fume_hood creating_solution->goggles creating_solution->nitrile_gloves creating_solution->lab_coat face_shield Add Face Shield creating_solution->face_shield incidental_contact->goggles incidental_contact->nitrile_gloves incidental_contact->lab_coat spill_cleanup->goggles spill_cleanup->lab_coat spill_cleanup->face_shield heavy_duty_gloves Wear Neoprene or Butyl Gloves spill_cleanup->heavy_duty_gloves

Caption: PPE selection workflow based on the task being performed.

Operational Plan for Safe Handling

Adhering to a standardized operational procedure minimizes the risk of exposure and ensures the well-being of all laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before starting, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.[4]

    • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.

    • Don all required PPE as outlined in the section above.

  • Weighing and Transfer:

    • When weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • If transferring to a flask to make a solution, do so slowly and carefully.

  • Dissolution:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • During the Experiment:

    • Keep all containers with the compound clearly labeled.[7]

    • Wash hands thoroughly after handling the material, even if gloves were worn.[5]

  • Post-Experiment:

    • Decontaminate the work area with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9]

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • Do not mix this waste with other incompatible waste streams.[10]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be away from general laboratory traffic and in a location that minimizes the risk of a spill.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11] The recommended disposal method for this compound is incineration in a permitted facility.[1]

    • Never dispose of this chemical down the drain or in the regular trash.[12]

The following diagram outlines the workflow for the proper disposal of waste generated from handling this compound.

Disposal_Workflow Chemical Waste Disposal Workflow start Start: Waste Generated collect_waste Collect in Designated HDPE Container start->collect_waste label_container Label with 'Hazardous Waste' and Chemical Name collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs incineration Final Disposal via Incineration contact_ehs->incineration

Caption: Step-by-step workflow for the safe disposal of chemical waste.

By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.